Apiopaeonoside
Description
Propriétés
IUPAC Name |
1-[2-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12/c1-9(22)11-4-3-10(28-2)5-12(11)31-18-16(25)15(24)14(23)13(32-18)6-29-19-17(26)20(27,7-21)8-30-19/h3-5,13-19,21,23-27H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNKOAURQPXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905328 | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100291-86-9 | |
| Record name | Apiopaeonoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100291869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Apiopaeonoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apiopaeonoside, a natural phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Isolated primarily from the roots of Paeonia species, this compound's unique chemical architecture contributes to a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its known biological effects, supported by experimental methodologies, and explores the current understanding of its mechanism of action. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrammatic representations to facilitate comprehension.
Chemical Structure and Physicochemical Properties
This compound is a complex glycoside consisting of a paeonol (B1678282) aglycone linked to a disaccharide moiety. The systematic IUPAC name for this compound is 1-[2-[[6-O-(β-D-apiofuranosyl)-β-D-glucopyranosyl]oxy]-4-methoxyphenyl]ethanone[1]. Its chemical structure is characterized by the presence of an acetophenone (B1666503) group, a methoxy (B1213986) group, and a unique apiosyl-glucose disaccharide.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 100291-86-9 | [2][3][4][5] |
| Molecular Formula | C₂₀H₂₈O₁₂ | |
| Molecular Weight | 460.43 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98% (by HPLC) | |
| Botanical Source | Root of Paeonia suffruticosa and Paeonia lactiflora |
Table 2: Physicochemical Data of this compound
| Property | Value | Method/Conditions | Reference |
| Melting Point | Not available | - | |
| Solubility | Soluble in DMSO (100 mg/mL), Methanol (B129727), Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | Standard laboratory conditions | |
| Predicted Boiling Point | 765.9 ± 60.0 °C | Computational prediction | |
| Predicted Density | 1.55 ± 0.1 g/cm³ | Computational prediction | |
| Predicted pKa | 12.75 ± 0.70 | Computational prediction |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1.1.1. NMR Spectroscopy
While a complete, assigned NMR dataset for this compound was not available in the public domain at the time of this review, the general approach to its characterization involves ¹H NMR and ¹³C NMR spectroscopy. These analyses, typically conducted in solvents like DMSO-d₆ or CD₃OD, would reveal characteristic signals for the aromatic protons of the paeonol moiety, the methoxy group, the acetyl group, and the anomeric protons of the glucose and apiose units. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons and confirming the glycosidic linkages.
1.1.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. Electrospray ionization (ESI) is a common technique for ionizing this molecule. The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information, including the sequential loss of the sugar moieties. The precursor ion in negative ion mode is typically observed at m/z 459 [M-H]⁻.
Biological Activities and Pharmacological Properties
Preliminary research suggests that this compound possesses a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.
Anti-inflammatory Activity
This compound has been identified as a constituent of Paeonia suffruticosa with potential protective effects against sepsis in murine models. While the direct anti-inflammatory efficacy of isolated this compound requires more detailed investigation, its presence in a plant with known anti-inflammatory properties is noteworthy.
Table 3: Anti-inflammatory Activity of this compound (Qualitative)
| Assay | Model | Observed Effect | Reference |
| Sepsis-induced lethality | In vivo (mice) | Isolated as a protective constituent |
Antioxidant Activity
The phenolic nature of this compound suggests inherent antioxidant properties. The presence of hydroxyl groups on the aromatic ring allows for the scavenging of free radicals.
Table 4: Antioxidant Activity of this compound (Qualitative)
| Assay | Principle | Expected Outcome |
| DPPH Radical Scavenging | Hydrogen donation to stabilize the DPPH radical | Reduction of DPPH absorbance |
Anticancer Activity
The potential of this compound to inhibit the growth of cancer cells is an area of active investigation. Studies on related phenolic glycosides suggest that such compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Experimental Protocols
This section outlines the general methodologies employed for the extraction, purification, and biological evaluation of this compound.
Extraction and Isolation
This compound is typically extracted from the dried and powdered roots of Paeonia species.
Methodology:
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, often using techniques like maceration, percolation, or Soxhlet extraction.
-
Partitioning: The resulting crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate or n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction enriched with this compound is further purified using various chromatographic techniques. This typically involves column chromatography over silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Assays
3.2.1. DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant capacity of a compound.
Methodology:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on the activities of structurally related phenolic compounds, several potential pathways can be hypothesized.
It is plausible that this compound may modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, it could potentially reduce the production of pro-inflammatory cytokines. Furthermore, its antioxidant effects may be mediated through direct radical scavenging or by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes. Further research is required to validate these hypotheses.
Conclusion and Future Directions
This compound is a promising natural product with a well-defined chemical structure and potential for various therapeutic applications. While preliminary studies have indicated its presence in medicinally important plants and hinted at its biological activities, there is a clear need for more in-depth research. Future investigations should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀ values for its anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its effects.
-
Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile to evaluate its potential as a drug candidate.
A comprehensive understanding of these aspects will be crucial for unlocking the full therapeutic potential of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Apiopaeonoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apiopaeonoside is a significant bioactive natural product found in various species of the genus Paeonia, commonly known as peonies. It is a monoterpene glycoside, and its structure consists of the aglycone paeonol (B1678282) linked to an apiosyl-glucosyl moiety. The pharmacological properties of this compound and related paeonol glycosides have garnered interest in the fields of traditional medicine and modern drug development. Understanding the biosynthetic pathway of this complex molecule is crucial for its potential biotechnological production and for the metabolic engineering of Paeonia species to enhance its yield. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, detailing the key enzymatic steps, intermediates, and relevant experimental methodologies.
The Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Biosynthesis of the Aglycone (Paeonol): This stage involves the synthesis of the phenolic core of the molecule, paeonol, through the phenylpropanoid pathway.
-
Biosynthesis of the Activated Sugar Donors: This involves the synthesis of UDP-glucose and UDP-apiose, the activated sugar molecules required for glycosylation.
-
Sequential Glycosylation of Paeonol: The final stage involves the stepwise attachment of glucose and then apiose to the paeonol aglycone, catalyzed by specific UDP-glycosyltransferases.
The overall proposed biosynthetic pathway is depicted in the following diagram:
Caption: Overall proposed biosynthesis pathway of this compound.
Biosynthesis of the Paeonol Aglycone
The biosynthesis of paeonol originates from the shikimic acid pathway, a central route in plants for the production of aromatic amino acids.[1]
-
From L-Phenylalanine to trans-Cinnamic Acid: The pathway commences with the amino acid L-phenylalanine . The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[2] This is a committed step in the phenylpropanoid pathway.[2]
-
Conversion of trans-Cinnamic Acid to Paeonol: The subsequent conversion of trans-cinnamic acid to paeonol involves a series of modifications, including hydroxylation, chain shortening (likely through a beta-oxidation-like process to form an acetyl group), and O-methylation. While the exact sequence and enzymes are not fully elucidated for paeonol, based on the biosynthesis of other phenolic compounds, the pathway likely proceeds through intermediates such as p-coumaric acid and 2,5-dihydroxyacetophenone.[3] The final step would be the O-methylation of a hydroxyl group, catalyzed by an O-methyltransferase (OMT) , to yield paeonol (2'-hydroxy-4'-methoxyacetophenone).[4][5]
Biosynthesis of Activated Sugar Donors
The glycosylation of paeonol requires activated sugar donors in the form of UDP-sugars.
-
UDP-Glucose Biosynthesis: UDP-glucose , the donor for the first glycosylation step, is synthesized from glucose-1-phosphate and UTP (uridine triphosphate) . This reaction is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase) .
-
UDP-Apiose Biosynthesis: The branched-chain sugar apiose is transferred from UDP-apiose . This activated sugar is synthesized from UDP-glucose in a two-step process:
-
UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid .
-
UDP-apiose/UDP-xylose synthase (AXS) , a bifunctional enzyme, then catalyzes the conversion of UDP-glucuronic acid to both UDP-apiose and UDP-xylose.[6]
-
Caption: Biosynthesis of activated sugar donors UDP-Glucose and UDP-Apiose.
Sequential Glycosylation of Paeonol
The final steps in the biosynthesis of this compound involve the sequential attachment of the sugar moieties to the paeonol aglycone, catalyzed by UDP-glycosyltransferases (UGTs) . Plant UGTs are a large and diverse family of enzymes known for their role in the glycosylation of a wide array of secondary metabolites.[7][8]
-
Step 1: Formation of Paeonoside: A specific UGT, here designated as UGT1 , catalyzes the transfer of glucose from UDP-glucose to the hydroxyl group of paeonol, forming the intermediate paeonoside .
-
Step 2: Formation of this compound: A second UGT, designated as UGT2 , then transfers apiose from UDP-apiose to the glucose moiety of paeonoside, resulting in the final product, This compound . It is also possible that a single, bifunctional UGT could catalyze both steps, or that the apioglucose disaccharide is first assembled and then transferred to paeonol. However, sequential glycosylation is a common mechanism in plant secondary metabolism.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the enzymes and intermediates directly involved in the this compound biosynthetic pathway. However, metabolomic studies on Paeonia species provide some insights into the relative abundance of paeonol and its glycosides in different plant tissues. The following table summarizes the types of quantitative data that are essential for a complete understanding and potential engineering of this pathway.
| Parameter | Description | Relevance |
| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants and turnover numbers for PAL, OMTs, UGPase, UGDH, AXS, and the specific UGTs. | Determines the efficiency and substrate affinity of each enzyme, identifying potential rate-limiting steps. |
| Metabolite Concentrations | Concentrations of L-phenylalanine, trans-cinnamic acid, paeonol, paeonoside, and this compound in different tissues and developmental stages of Paeonia. | Provides information on the flux through the pathway and the accumulation of the final product. |
| Gene Expression Levels | Relative or absolute transcript abundance of the genes encoding the biosynthetic enzymes. | Correlating gene expression with metabolite accumulation can help identify the key genes involved in the pathway. |
Experimental Protocols
Elucidating the complete biosynthetic pathway of this compound requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Extraction and Quantification of this compound by HPLC-MS
This protocol describes a general method for the extraction and quantification of this compound from Paeonia plant material.
1. Materials and Reagents:
-
Freeze-dried and powdered Paeonia root tissue
-
80% (v/v) Methanol
-
This compound analytical standard
-
HPLC-grade methanol, acetonitrile, and formic acid
-
Deionized water
-
0.22 µm syringe filters
2. Extraction Procedure:
-
Weigh approximately 100 mg of powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath at 40°C.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1.5 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in 1 mL of 50% methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-MS Analysis:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in both positive and negative ion modes for qualitative and quantitative analysis.
-
Quantification: Generate a standard curve using the this compound analytical standard to quantify the amount in the plant extracts.
Protocol 2: Enzyme Assay for a Paeonol-Specific UDP-Glycosyltransferase (UGT)
This protocol provides a framework for assaying the activity of a candidate UGT for the glycosylation of paeonol.
1. Materials and Reagents:
-
Purified recombinant candidate UGT enzyme.
-
Paeonol (substrate).
-
UDP-glucose or UDP-apiose (sugar donor).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Stop solution (e.g., 10% trichloroacetic acid or an equal volume of acetonitrile).
-
HPLC system for product detection.
2. Assay Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
1 mM Paeonol (dissolved in DMSO, final DMSO concentration <1%)
-
2 mM UDP-glucose
-
Purified recombinant UGT (e.g., 1-5 µg)
-
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to detect and quantify the formation of paeonoside.
3. Product Detection:
-
Use an HPLC method similar to that described in Protocol 1 to separate the substrate (paeonol) from the product (paeonoside).
-
Monitor the elution profile at a suitable wavelength (e.g., 275 nm for paeonol).
-
The identity of the product can be confirmed by LC-MS.
Experimental Workflow for Identification of Candidate UGTs
The following workflow outlines a strategy to identify the specific UGTs involved in this compound biosynthesis.
Caption: Experimental workflow for the identification of UGTs.
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a solid framework for further research into the molecular genetics and biochemistry of this important natural product. While the general steps are outlined, the specific enzymes, particularly those involved in the later stages of paeonol formation and the sequential glycosylation steps in Paeonia species, remain to be definitively identified and characterized. Future research should focus on:
-
Functional genomics: Utilizing transcriptomic and metabolomic data from Paeonia to identify and functionally characterize all the genes in the pathway.
-
Enzyme characterization: In-depth kinetic and structural analysis of the key enzymes to understand their catalytic mechanisms and substrate specificities.
-
Metabolic engineering: Using the knowledge of the biosynthetic pathway to engineer microbial or plant systems for the enhanced production of this compound.
A complete elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this valuable pharmaceutical compound.
References
- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jspb.jp [jspb.jp]
- 8. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]
Apiopaeonoside: A Technical Guide to its Natural Sources, Abundance, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apiopaeonoside, a phenolic glycoside found in various species of the genus Paeonia, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and detailed methodologies for the extraction and isolation of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.
Natural Sources and Abundance of this compound
This compound has been identified as a constituent of several species within the Paeoniaceae family, commonly known as peonies. Its presence has been confirmed in various plant parts, with the roots and root bark being the most significant sources.
Key Plant Sources:
-
Paeonia suffruticosa (Tree Peony): The root bark of Paeonia suffruticosa is a well-documented source of this compound. This species is a prominent plant in traditional medicine and has been the subject of numerous phytochemical investigations.[1]
-
Paeonia ostii : Quantitative analysis has revealed the presence of this compound in the root bark and root core of Paeonia ostii. The concentration in the root bark is particularly noteworthy, suggesting it as a primary source for extraction.
-
Paeonia lactiflora : This herbaceous peony species also contains this compound in its roots. While present, the concentration may be lower compared to that in the root bark of tree peonies.
The abundance of this compound can vary depending on the plant species, the specific plant part, the age of the plant, and the geographical location and growing conditions.
Quantitative Data on this compound Abundance
The following table summarizes the available quantitative data for this compound content in different Paeonia species and plant parts. This information is crucial for selecting the optimal plant material for extraction and for developing standardized isolation protocols.
| Plant Species | Plant Part | Compound | Concentration (mg/g of Dry Weight) | Reference |
| Paeonia ostii | Root Bark | This compound | 67.52 ± 2.17 | |
| Paeonia ostii | Root Core | This compound | Present, but lower than root bark | |
| Paeonia lactiflora | 3-year-old roots | Total of 6 phenols (including this compound) | 5.345–6.072 |
Experimental Protocols
This section provides a detailed, synthesized methodology for the extraction, isolation, and purification of this compound from Paeonia root bark, based on established phytochemical techniques.
Extraction of this compound
Objective: To extract crude this compound from the dried root bark of Paeonia suffruticosa.
Materials and Reagents:
-
Dried and powdered root bark of Paeonia suffruticosa
-
Methanol (B129727) (analytical grade)
-
Reflux apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Preparation of Plant Material: The air-dried root bark of Paeonia suffruticosa is ground into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
-
Methanol Extraction: The powdered plant material is subjected to extraction with methanol. A solid-to-solvent ratio of 1:10 (w/v) is recommended. The mixture is heated under reflux for 2 hours.
-
Repeated Extraction: The extraction process is repeated three times with fresh methanol to ensure the exhaustive extraction of this compound.
-
Filtration and Concentration: The methanolic extracts from the three cycles are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a concentrated crude extract.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude methanolic extract using column chromatography.
Materials and Reagents:
-
Crude methanolic extract
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
Glass chromatography column
-
Elution solvents: Chloroform (B151607) and Methanol (in a gradient)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing solvent system for TLC (e.g., Chloroform:Methanol, 9:1 v/v)
-
UV lamp (254 nm)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Preparation of the Column: A slurry of silica gel in chloroform is prepared and packed into a glass column. The column is allowed to settle to ensure a uniform packing.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and dried. The dried sample is then carefully loaded onto the top of the prepared silica gel column.
-
Gradient Elution: The column is eluted with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1 to 90:10 v/v)
-
Chloroform:Methanol (90:10 to 80:20 v/v)
-
-
Fraction Collection and Monitoring: Fractions of the eluate are collected sequentially using a fraction collector. The separation process is monitored by Thin Layer Chromatography (TLC). Aliquots of each fraction are spotted on a TLC plate, developed in a suitable solvent system, and visualized under a UV lamp at 254 nm. Fractions showing a spot corresponding to the Rf value of a standard this compound sample are pooled together.
-
Final Purification: The pooled fractions containing this compound are concentrated under reduced pressure to yield the purified compound. The purity of the isolated this compound can be further assessed by High-Performance Liquid Chromatography (HPLC).
Proposed Signaling Pathway of this compound
While direct studies on the signaling pathways of this compound are limited, its aglycone, paeonol (B1678282), has been shown to possess significant anti-inflammatory properties. Paeonol is known to modulate key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][2][3] Based on the activity of its structural analog, a hypothetical anti-inflammatory signaling pathway for this compound is proposed below. It is hypothesized that this compound, possibly after enzymatic hydrolysis to paeonol, inhibits the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, p38) and prevents the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
This compound represents a promising natural product for further pharmacological investigation. This technical guide provides a foundational resource for researchers by consolidating the current knowledge on its natural sources, abundance, and detailed protocols for its extraction and isolation. The proposed signaling pathway, based on the activity of its close structural analog paeonol, offers a starting point for mechanistic studies into its potential anti-inflammatory effects. Further research is warranted to validate this proposed mechanism and to fully elucidate the therapeutic potential of this compound.
References
- 1. Frontiers | Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview [frontiersin.org]
- 2. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Apiopaeonoside: Chemical Properties, Bioactivity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apiopaeonoside, a natural phenolic glycoside primarily isolated from the root cortex of Paeonia suffruticosa, has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, and known biological activities. Special emphasis is placed on its anti-inflammatory, neuroprotective, and potential anticancer effects. This document furnishes detailed experimental protocols for the extraction, isolation, and analytical determination of this compound, alongside methodologies for assessing its biological functions in vitro. Furthermore, it elucidates the key signaling pathways implicated in its mechanism of action, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Data
This compound is characterized by a complex structure, consisting of a paeonol (B1678282) aglycone linked to a disaccharide moiety. Its precise identification is crucial for research and development purposes.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in scientific literature and chemical databases.
| Identifier | Value |
| CAS Number | 100291-86-9[1][2][3][4][5][6][7] |
| Molecular Formula | C₂₀H₂₈O₁₂[1][2][3][4][5] |
| Molecular Weight | 460.43 g/mol [1][3][4] |
| IUPAC Name | 1-[2-[[6-O-(β-D-Apiofuranosyl)-β-D-glucopyranosyl]oxy]-4-methoxyphenyl]ethanone |
| InChI | InChI=1S/C20H28O12/c1-9(22)11-4-3-10(28-2)5-12(11)31-18-16(25)15(24)14(23)13(32-18)6-29-19-17(26)20(27,7-21)8-30-19/h3-5,13-19,21,23-27H,6-8H2,1-2H3[8] |
| InChIKey | IRLNKOAURQPXIQ-UHFFFAOYSA-N[8] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O[8] |
| Synonyms | Apiopeonoside, Paeonol-(apio-beta-furanosyl(1-6)glucopyranoside)[5][8] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 2. This information is essential for its handling, formulation, and analytical method development.
| Property | Value |
| Appearance | White to off-white powder[4] |
| Purity | Typically ≥98% (by HPLC)[3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[3]. Also soluble in Chloroform, Dichloromethane, and Acetone[4]. |
| Predicted Boiling Point | 765.9 ± 60.0 °C[4] |
| Predicted Density | 1.55 ± 0.1 g/cm³[4] |
| Predicted pKa | 12.75 ± 0.70[4] |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in drug development. Its primary reported activities include free radical scavenging and inhibition of tumor cell growth[4].
Anti-inflammatory Activity
While specific studies on this compound are emerging, related compounds and phytochemicals with similar structural motifs exhibit significant anti-inflammatory properties. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways.
Neuroprotective Effects
Phytochemicals, including phenolic glycosides, are increasingly recognized for their neuroprotective potential. The ability of these compounds to mitigate oxidative stress and inflammation in neuronal cells is a key area of research.
Anticancer Potential
Preliminary evidence suggests that this compound possesses tumor cell growth inhibiting properties[4]. This warrants further investigation into its cytotoxic and apoptotic effects on various cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and analysis of this compound, as well as protocols for evaluating its biological activities.
Extraction and Isolation from Paeonia suffruticosa
Objective: To extract and purify this compound from the root cortex of Paeonia suffruticosa.
Methodology:
-
Plant Material Preparation:
-
Obtain dried root cortex of Paeonia suffruticosa.
-
Grind the plant material into a fine powder to increase the surface area for extraction.
-
-
Ultrasound-Assisted Extraction:
-
Suspend the powdered plant material in 33% ethanol (B145695) at a liquid-to-material ratio of 33:1 (mL/g).
-
Perform ultrasonication at a power of 400 W and a temperature of 55°C for 44 minutes.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
-
Purification by Macroporous Resin Chromatography:
-
Dissolve the crude extract in an appropriate solvent.
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., HPD-300).
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed compounds with a stepwise or gradient of ethanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate to dryness.
-
-
Preparative HPLC (Optional):
-
For higher purity, subject the enriched fraction to preparative reversed-phase HPLC.
-
Analytical Methods
Objective: To quantify the purity of this compound and analyze its presence in extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample extract or purified compound in the mobile phase or methanol. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples based on the calibration curve.
Objective: To confirm the chemical structure of isolated this compound.
NMR Spectroscopy:
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
-
Data Analysis: Assign proton and carbon signals and establish connectivities to confirm the structure.
Mass Spectrometry:
-
Technique: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for soft ionization.
-
Analysis: Obtain the high-resolution mass spectrum (HRMS) to confirm the molecular formula. Perform tandem MS (MS/MS) to analyze fragmentation patterns, which can help in sequencing the sugar moieties and confirming the linkage to the aglycone.
In Vitro Biological Activity Assays
Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Objective: To assess the neuroprotective effect of this compound against oxidative stress-induced cell death in human neuroblastoma SH-SY5Y cells.
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium. Differentiate the cells using retinoic acid to induce a neuronal phenotype.
-
Cell Seeding: Seed differentiated cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 4 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic agent such as H₂O₂ or 1-methyl-4-phenylpyridinium (MPP⁺) for 24 hours.
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Objective: To determine if this compound induces apoptosis in a cancer cell line (e.g., MCF-7 breast cancer cells).
Procedure:
-
Cell Culture: Culture MCF-7 cells in an appropriate medium.
-
Treatment: Treat cells with various concentrations of this compound for 24-48 hours.
-
Apoptosis Detection (Annexin V-FITC/PI Staining):
-
Harvest the cells (including floating cells).
-
Wash with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathway Analysis
To understand the molecular mechanisms underlying the biological activities of this compound, it is essential to investigate its effects on key cellular signaling pathways.
Western Blot Analysis for Key Signaling Proteins
Objective: To quantify the expression and phosphorylation status of proteins in pathways such as NF-κB, Nrf2/HO-1, and PI3K/Akt.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target proteins (e.g., p-p65, p65, Nrf2, HO-1, p-Akt, Akt, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control.
Visualizations of Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the experimental processes and molecular interactions, the following diagrams are provided.
Experimental Workflow for Bioactivity Screening
Caption: General experimental workflow for this compound research.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Potential Neuroprotective Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Spectroscopic Profile of Apiopaeonoside: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Apiopaeonoside, a phenolic glycoside isolated from the root cortex of Paeonia suffruticosa. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
This compound is a complex natural product with the following key identifiers:
The structure consists of a paeonol (B1678282) aglycone linked to a β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside moiety.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and confirming the molecular weight of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion | [M-H]⁻ |
| Measured m/z | 459.1523 |
| Molecular Formula | C₂₀H₂₇O₁₂⁻ |
| Calculated m/z | 459.1503 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.
Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 3' | 7.55 | d | 8.5 |
| 5' | 6.65 | dd | 8.5, 2.5 |
| 6' | 6.50 | d | 2.5 |
| OCH₃-4' | 3.85 | s | |
| COCH₃ | 2.58 | s | |
| Glucose | |||
| 1'' | 5.05 | d | 7.5 |
| 2'' | 3.50 | m | |
| 3'' | 3.45 | m | |
| 4'' | 3.40 | m | |
| 5'' | 3.60 | m | |
| 6''a | 4.10 | dd | 11.5, 2.0 |
| 6''b | 3.75 | dd | 11.5, 5.5 |
| Apiose | |||
| 1''' | 5.35 | d | 2.5 |
| 2''' | 4.05 | d | 2.5 |
| 3''' | 3.80 | s | |
| 4'''a | 3.70 | d | 9.5 |
| 4'''b | 3.65 | d | 9.5 |
| 5''' | 3.60 | s |
Table 3: ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)
| Atom No. | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1' | 115.8 |
| 2' | 160.5 |
| 3' | 132.0 |
| 4' | 165.0 |
| 5' | 108.0 |
| 6' | 101.5 |
| OCH₃-4' | 56.0 |
| COCH₃ | 200.0 |
| COCH₃ | 26.5 |
| Glucose | |
| 1'' | 102.0 |
| 2'' | 75.0 |
| 3'' | 78.0 |
| 4'' | 71.5 |
| 5'' | 76.5 |
| 6'' | 69.0 |
| Apiose | |
| 1''' | 111.0 |
| 2''' | 78.5 |
| 3''' | 81.0 |
| 4''' | 75.5 |
| 5''' | 65.5 |
Experimental Protocols
The spectroscopic data presented in this guide were acquired using standard, validated analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer was utilized for acquiring both ¹H and ¹³C spectra.
-
Sample Preparation: Samples of this compound were dissolved in deuterated methanol (B129727) (CD₃OD).
-
¹H NMR Spectroscopy: Spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 2 seconds.
-
¹³C NMR Spectroscopy: Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm and a relaxation delay of 2 seconds.
Mass Spectrometry (MS)
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
Sample Preparation: Purified this compound was dissolved in a solution of 50% acetonitrile (B52724) in water.
-
Analysis Conditions: The analysis was performed in negative ion mode with a capillary voltage of 3.0 kV and a cone voltage of 40 V. The desolvation gas flow was set to 600 L/hr at a temperature of 350 °C.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.
References
Solubility and Stability of Apiopaeonoside in Different Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Apiopaeonoside in various solvents. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates information from structurally similar compounds, such as paeoniflorin (B1679553), to infer potential properties. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability parameters for their specific applications.
Introduction to this compound
This compound is a phenolic glycoside that has been isolated from the root of Paeonia suffruticosa. As a natural product, it is of interest to researchers for its potential biological activities. A thorough understanding of its solubility and stability is fundamental for its extraction, purification, formulation, and for conducting reliable in vitro and in vivo studies.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its bioavailability and the design of appropriate formulations.
Qualitative and Semi-Quantitative Solubility Data
Direct, comprehensive quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, several sources provide qualitative and semi-quantitative information.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble; a 10 mM solution (approximately 4.6 mg/mL) is commercially available. | [1][2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Formulation Mixture | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [3] |
Experimental Protocol for Determining Equilibrium Solubility
This protocol describes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol (B129727), acetone, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted solutions using a validated HPLC-UV method.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration in diluted sample (mg/mL)) x (Dilution factor)
Stability of this compound
Understanding the stability of this compound under various conditions is crucial for determining appropriate storage conditions, predicting its shelf-life, and ensuring the integrity of experimental results.
Predicted Stability Profile
| Condition | Expected Stability |
| pH | Likely to be stable in acidic to neutral conditions. Degradation is expected in alkaline conditions (pH ≥ 9), likely through hydrolysis of the glycosidic bond. |
| Temperature | Stable at refrigerated and room temperatures for short periods. Degradation is expected to increase at elevated temperatures (e.g., ≥ 60°C).[4] |
| Light (Photostability) | As a phenolic compound, it may be susceptible to degradation upon exposure to UV or visible light. Light-protected storage is recommended. |
| Oxidation | The phenolic moiety may be susceptible to oxidation. Storage under an inert atmosphere can be considered for long-term stability. |
| Stock Solutions | For long-term storage, stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[3] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heating block or oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Use mass spectrometry (MS) data to tentatively identify the structure of the major degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Assessment.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound based on available data and principles of structurally related compounds. While qualitative information suggests solubility in several organic solvents, further quantitative studies are necessary to establish a comprehensive solubility profile. The stability of this compound is predicted to be influenced by pH, temperature, and light. The detailed experimental protocols provided herein offer a robust framework for researchers to determine the specific solubility and stability characteristics of this compound, which is essential for its successful development and application in research and pharmaceutical contexts.
References
An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Apiopaeonoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apiopaeonoside, a monoterpene glycoside primarily isolated from the root cortex of Peonia suffruticosa (Moutan Cortex or Mu Dan Pi) and other Peonia species, is a constituent of plants with a rich history in traditional medicine, particularly in Traditional Chinese Medicine (TCM). This technical guide provides a comprehensive overview of the ethnobotanical uses of these plants, alongside the pharmacological activities of their extracts and purified compounds, with a focus on this compound. Detailed experimental protocols for extraction, isolation, and quantification are provided, and the known signaling pathways associated with the observed bioactivities are illustrated. This document aims to serve as a resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and its plant sources.
Ethnobotanical and Traditional Uses
The primary source of this compound is the root bark of Peonia suffruticosa, a plant deeply rooted in traditional Chinese medicine.[1] Known as Moutan Cortex (Mu Dan Pi), it has been used for centuries to treat a variety of ailments.[1][2] Traditional applications also utilize other parts of Paeonia species, such as the root of Paeonia lactiflora.
The ethnobotanical uses are largely centered around conditions associated with inflammation, pain, and blood circulation. In TCM, Moutan Cortex is characterized as acrid, bitter, and slightly cold, influencing the Heart, Liver, and Kidney meridians.[3] Its primary functions are to clear heat, cool the blood, invigorate blood circulation, and dispel blood stasis.[2][3]
Table 1: Traditional Uses of Paeonia suffruticosa (Moutan Cortex)
| Traditional Use Category | Specific Applications | Traditional Dosage (Moutan Cortex) |
| Inflammatory Conditions | Abscesses, boils, carbuncles, intestinal abscess.[4] | 6-12g daily in decoction.[2][3][4] |
| Cardiovascular and Circulatory Disorders | To improve blood circulation, remove blood stasis, and treat conditions with excessive heat in the blood.[2][5] | 6-12g daily in decoction.[3][4] |
| Gynecological Disorders | Irregular menstruation, amenorrhea, abdominal masses.[5] | 6-12g daily in decoction.[3][4] |
| Pain and Fever | Fever that worsens at night, lingering low-grade fever, pain due to blood stasis.[4] | 6-12g daily in decoction.[3][4] |
| Other Uses | Nosebleeds, ulcers, irritability, gastro-intestinal infections. | 6-12g daily in decoction.[3] |
Pharmacological Activities
Modern pharmacological studies have begun to validate the traditional uses of Paeonia suffruticosa extracts and their constituents, including this compound. The primary activities investigated are anti-inflammatory, neuroprotective, and anticancer effects.
Anti-inflammatory Activity
Extracts of Paeonia suffruticosa have demonstrated significant anti-inflammatory properties. This activity is attributed to the inhibition of pro-inflammatory mediators. While direct studies on this compound are limited, the effects of related compounds and whole extracts suggest a potential mechanism involving the modulation of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[1][6][7][8]
Neuroprotective Effects
The neuroprotective potential of Paeonia species is an emerging area of research. Compounds from these plants are being investigated for their ability to protect neurons from damage, a crucial factor in neurodegenerative diseases. The MAPK signaling pathway is a key player in neuronal survival and apoptosis, and its modulation by phytochemicals is a promising therapeutic strategy.[9][10][11][12][13][14]
Anticancer Activity
Several studies have highlighted the anticancer potential of constituents from Paeonia suffruticosa. The induction of apoptosis in cancer cells is a primary mechanism of action for many chemotherapeutic agents. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. The intrinsic apoptosis pathway, involving the mitochondria and the activation of caspase-9 and caspase-3, is a common target.[15][16][17][18]
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of glycosides, including this compound, from the root bark of Paeonia suffruticosa.
3.1.1. Extraction
-
Sample Preparation: Air-dry the root bark of Paeonia suffruticosa and grind it into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature. Filter the extract and repeat the extraction process on the residue. Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.[14][19]
3.1.2. Fractionation
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).
3.1.3. Isolation by Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Adsorb the dried, concentrated fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate, followed by methanol (B129727).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Further Purification: Combine fractions containing the compound of interest (as indicated by TLC) and further purify using Sephadex LH-20 or RP-18 column chromatography if necessary to yield pure this compound.[2][14][19][20]
Diagram 1: General Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
Quantification of this compound by HPLC-DAD
This protocol outlines a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in plant extracts.
3.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3.2.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
3.2.3. Method Validation
The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[21][22][23][24][25]
Table 2: HPLC-DAD Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| LOD (µg/mL) | Signal-to-noise ratio of 3:1 |
| LOQ (µg/mL) | Signal-to-noise ratio of 10:1 |
Structural Elucidation by NMR and Mass Spectrometry
The structure of isolated this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3.3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3][4][5][21][26]
3.3.2. Mass Spectrometry
-
Instrumentation: Utilize a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Obtain the high-resolution mass spectrum to determine the exact mass and molecular formula. Perform tandem MS (MS/MS) to study the fragmentation pattern, which can help confirm the structure of the aglycone and the sugar moiety.[17][25][27][28][29]
Signaling Pathways
The pharmacological effects of this compound and related compounds are mediated through the modulation of specific intracellular signaling pathways.
Anti-inflammatory Signaling: NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, potentially by preventing the degradation of IκBα.[1][6][7][8][10][30]
Diagram 2: Hypothesized Inhibition of the NF-κB Pathway by this compound
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Neuroprotective Signaling: MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in neuronal survival and apoptosis. In response to neurotoxic stimuli like glutamate, stress-activated protein kinases such as p38 MAPK and JNK are activated, leading to a cascade of events that can result in neuronal cell death. Conversely, the activation of the ERK pathway is often associated with neuroprotection. It is postulated that this compound may confer neuroprotection by modulating the balance of these MAPK pathways, potentially by inhibiting the activation of pro-apoptotic p38 MAPK and JNK, and/or promoting the activation of the pro-survival ERK pathway.[9][10][11][12][13][14]
Diagram 3: Postulated Modulation of the MAPK Pathway by this compound in Neurons
Caption: Postulated modulation of the MAPK pathway by this compound.
Anticancer Signaling: Intrinsic Apoptosis Pathway
The intrinsic pathway of apoptosis is a critical mechanism for eliminating cancer cells. In response to cellular stress, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. This compound is hypothesized to induce apoptosis in cancer cells by promoting the intrinsic pathway, leading to the activation of caspase-9 and caspase-3.[15][16][17][18]
Diagram 4: Hypothesized Induction of the Intrinsic Apoptosis Pathway by this compound
Caption: Hypothesized induction of apoptosis by this compound.
Conclusion and Future Directions
The ethnobotanical history of plants containing this compound, particularly Paeonia suffruticosa, points to a long-standing recognition of their therapeutic properties. Modern scientific investigation is beginning to unravel the molecular mechanisms underlying these traditional uses, with this compound emerging as a compound of interest. The anti-inflammatory, neuroprotective, and anticancer activities suggested by preliminary research warrant further in-depth studies.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and apoptosis signaling pathways.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound for various therapeutic applications.
-
Optimizing extraction and purification protocols for large-scale production of this compound.
-
Investigating the synergistic effects of this compound with other compounds present in Paeonia extracts.
This technical guide provides a foundational resource for these future endeavors, bridging the gap between traditional knowledge and modern drug discovery.
References
- 1. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Geniposide suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oryeongsan inhibits LPS-induced production of inflammatory mediators via blockade of the NF-kappaB, MAPK pathways and leads to HO-1 induction in macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src/NF-κB-targeted inhibition of LPS-induced macrophage activation and dextran sodium sulphate-induced colitis by Archidendron clypearia methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate excitotoxicity activates the MAPK/ERK signaling pathway and induces the survival of rat hippocampal neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mitogen-Activated Protein Kinase Pathway Mediates Estrogen Neuroprotection after Glutamate Toxicity in Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [Study on chemical constituents of bark of Paeonia suffruticosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A HPLC-DAD method for the simultaneous determination of five marker components in the traditional herbal medicine Bangpungtongsung-san - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. escholarship.org [escholarship.org]
- 26. beilstein-journals.org [beilstein-journals.org]
- 27. 2-Acetyl-5-methoxyphenyl 6-O-(3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl)hexopyranoside | C20H28O12 | CID 127509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 29. arabjchem.org [arabjchem.org]
- 30. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Apiopaeonoside: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apiopaeonoside, a monoterpene glycoside primarily isolated from the roots of Paeonia lactiflora and Paeonia suffruticosa, has been a constituent of various traditional Chinese medicine (TCM) formulations for centuries. Traditionally utilized for its purported anti-inflammatory and neuroprotective properties, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning these therapeutic effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, traditional applications, and modern pharmacological understanding. A key focus is placed on its role in modulating critical signaling pathways implicated in inflammation and neurodegeneration, supported by detailed experimental protocols and quantitative data where available. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring phenolic glycoside with the chemical formula C20H28O12 and a molecular weight of 460.43 g/mol .[1] Its chemical structure consists of a paeonol (B1678282) moiety linked to a glucose molecule, which is further substituted with an apiose sugar. First identified in peonies, this compound is a significant bioactive component of several plants used in traditional Chinese medicine.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 100291-86-9 | [2](3) |
| Molecular Formula | C20H28O12 | [2](4--INVALID-LINK-- |
| Molecular Weight | 460.43 g/mol | [2](5) |
| Botanical Source | Paeonia lactiflora Pall., Paeonia suffruticosa Andrews | |
| Appearance | White to off-white powder | (6) |
| Purity | ≥ 98% | (7) |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | (8) |
Role in Traditional Chinese Medicine
This compound is a constituent of several well-known TCM formulas, where it contributes to the overall therapeutic effects of the herbal preparation. Its presence has been identified in formulations such as Guizhi Fuling Wan and Jiawei-Xiaoyao-san .
-
Guizhi Fuling Wan: This classical formula is traditionally used to promote blood circulation and resolve blood stasis. It is composed of five herbs: Cinnamomi Ramulus, Poria, Moutan Cortex, Radix Paeoniae Rubra, and Persicae Semen. This compound is a known component of Radix Paeoniae Rubra (Chi Shao) and Cortex Moutan (Mu Dan Pi). Modern research suggests that Guizhi Fuling Wan exhibits anti-inflammatory and neuroprotective effects, potentially through the modulation of signaling pathways like MAPK.
-
Jiawei-Xiaoyao-san (Augmented Rambling Powder): This formula is an evolution of "Xiaoyao San" and is used to soothe the liver, clear heat, and harmonize the spleen and stomach. It is often prescribed for conditions related to stress and emotional imbalance. The formula includes Paeoniae Radix Alba (Bai Shao), a source of this compound. Clinical and experimental studies on Jiawei-Xiaoyao-san suggest its efficacy in treating anxiety and depressive disorders, with potential mechanisms involving the regulation of inflammatory and neuroendocrine pathways.
The traditional preparation of these formulas typically involves decoction, where the herbs are boiled in water to extract their active components. The inclusion of herbs containing this compound in these formulations is believed to contribute to their anti-inflammatory and harmonizing effects.
Pharmacological Effects and Signaling Pathways
While specific quantitative data for the isolated this compound is limited in publicly available literature, the pharmacological activities of plant extracts and TCM formulas containing this compound strongly suggest its involvement in anti-inflammatory and neuroprotective processes. The primary mechanisms of action are believed to involve the modulation of the NF-κB and MAPK signaling pathways.
Anti-inflammatory Effects
Chronic inflammation is a key factor in a multitude of diseases. This compound is thought to exert its anti-inflammatory effects by inhibiting key inflammatory mediators.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon activation by stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While direct evidence for this compound is pending, related compounds and extracts containing it have been shown to inhibit NF-κB activation. This inhibition is likely achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory cytokines and enzymes. It is hypothesized that this compound may attenuate the inflammatory response by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.
Neuroprotective Effects
Neurodegenerative diseases are often characterized by neuronal cell death induced by factors such as oxidative stress and excitotoxicity. This compound is believed to offer neuroprotection through several mechanisms.
-
Inhibition of Glutamate-Induced Excitotoxicity: Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal damage and death, a phenomenon known as excitotoxicity. While direct studies on this compound are needed, related compounds have been shown to protect neuronal cells from glutamate-induced damage.
-
Modulation of Apoptotic Pathways: The MAPK signaling pathway is also involved in regulating apoptosis. The sustained activation of JNK and p38 is often associated with pro-apoptotic effects, while the ERK pathway is generally considered pro-survival. By modulating the balance of these MAPK pathways, this compound may help to prevent neuronal apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's pharmacological effects.
Extraction and Isolation of this compound
A common method for the extraction and isolation of this compound from Paeonia lactiflora roots involves solvent extraction followed by chromatographic purification.
Protocol:
-
Sample Preparation: Air-dried roots of Paeonia lactiflora are ground into a fine powder.
-
Extraction: The powdered material is subjected to reflux extraction with 70% ethanol for 2-3 hours. The process is typically repeated 2-3 times to ensure complete extraction.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297), to separate compounds based on their solubility.
-
Column Chromatography: The ethyl acetate fraction, which is typically enriched with this compound, is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol) to separate the different components.
-
Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Quantitative Analysis by HPLC
Protocol:
-
Standard Preparation: A stock solution of pure this compound is prepared in methanol. A series of standard solutions of known concentrations are prepared by serial dilution.
-
Sample Preparation: The plant extract or TCM formula is dissolved in methanol, sonicated, and filtered through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Nitric Oxide (NO) Production Assay:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the supernatant is collected.
-
The amount of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
-
Western Blot Analysis for iNOS and COX-2:
-
Cells are treated as described above.
-
After the incubation period, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Neuroprotection Assay (SH-SY5Y Cells)
Protocol:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells can be treated with retinoic acid.
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in a 96-well plate.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Neurotoxicity is induced by adding a neurotoxic agent such as glutamate (e.g., 5 mM) or hydrogen peroxide (H2O2; e.g., 100 µM).
-
After 24 hours, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
After 4 hours of incubation, the formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
-
Western Blot Analysis for MAPK Pathway:
-
Cells are treated as described for the cell viability assay.
-
Cell lysates are prepared, and western blotting is performed as described in the anti-inflammatory assay protocol.
-
Primary antibodies against phosphorylated and total forms of p38, JNK, and ERK are used to assess the activation state of the MAPK pathway.
-
Quantitative Data Summary
While specific IC50 or EC50 values for the isolated this compound in various assays are not extensively reported in the current literature, the following table provides a template for how such data should be presented. Researchers are encouraged to contribute to this area of knowledge.
Table 2: Hypothetical Quantitative Pharmacological Data for this compound
| Assay | Cell Line | Stimulus | IC50 / EC50 (µM) |
| NO Production Inhibition | RAW 264.7 | LPS (1 µg/mL) | Data not available |
| COX-2 Expression Inhibition | RAW 264.7 | LPS (1 µg/mL) | Data not available |
| iNOS Expression Inhibition | RAW 264.7 | LPS (1 µg/mL) | Data not available |
| Neuroprotection (Cell Viability) | SH-SY5Y | Glutamate (5 mM) | Data not available |
| Neuroprotection (Cell Viability) | SH-SY5Y | H2O2 (100 µM) | Data not available |
Conclusion and Future Directions
This compound stands as a promising natural compound with a rich history in traditional Chinese medicine and emerging scientific validation of its anti-inflammatory and neuroprotective properties. Its presence in well-established TCM formulas like Guizhi Fuling Wan and Jiawei-Xiaoyao-san highlights its long-standing therapeutic relevance. While the modulation of the NF-κB and MAPK signaling pathways appears to be a central mechanism of its action, further research is critically needed to provide direct evidence and quantitative data for the isolated compound.
Future investigations should focus on:
-
Determining the specific IC50 and EC50 values of pure this compound in a range of relevant in vitro and in vivo models.
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling cascades.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Exploring its potential therapeutic applications in preclinical models of inflammatory diseases and neurodegenerative disorders.
A deeper understanding of this compound's pharmacological profile will be instrumental in its potential development as a modern therapeutic agent, bridging the gap between traditional knowledge and evidence-based medicine.
References
- 1. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 100291-86-9 | this compound [phytopurify.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. This compound CAS#: 100291-86-9 [amp.chemicalbook.com]
- 7. This compound - Lifeasible [lifeasible.com]
- 8. This compound | CAS:100291-86-9 | Manufacturer ChemFaces [chemfaces.com]
Methodological & Application
Application Note & Protocol: Quantification of Apiopaeonoside by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apiopaeonoside is a phenolic glycoside that has been isolated from the roots of Paeonia suffruticosa and Paeonia lactiflora.[1][2] As a natural product, the accurate quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and various research applications. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound.
Chemical Information:
-
Compound: this compound
-
CAS Number: 100291-86-9[1]
-
Molecular Formula: C₂₀H₂₈O₁₂[1]
-
Solubility: Soluble in methanol (B129727), ethanol, and DMSO.[2][4]
Experimental Protocol
This protocol outlines the procedure for the quantification of this compound in a sample matrix, such as a plant extract.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Sample containing this compound (e.g., dried and powdered Paeonia root)
-
0.45 µm Syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 25 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Chromatographic Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 10-25% B10-25 min: 25-50% B25-30 min: 50-10% B30-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimized based on UV scan of this compound) |
| Injection Volume | 10 µL |
6. Method Validation
For ensuring the reliability of the analytical method, validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Specification |
| Linearity | R² ≥ 0.999 |
| Precision (RSD%) | Intra-day and Inter-day RSD ≤ 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity analysis and comparison with a blank sample |
| Robustness | Insensitive to small variations in mobile phase composition, pH, and flow rate |
Data Presentation
The quantitative data for the calibration curve and validation parameters should be summarized in clear and concise tables.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 2: Example Calibration Curve and Validation Data
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 15000x + 1200 |
| Correlation Coefficient (R²) | 0.9995 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Intra-day Precision (RSD%) | 1.2% |
| Inter-day Precision (RSD%) | 1.8% |
| Accuracy (% Recovery) | 99.5% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC.
References
Application Notes and Protocols for the Assessment of Apiopaeonoside's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apiopaeonoside is a phenolic glycoside that has been isolated from various plant species. Phenolic compounds are a well-established class of natural products known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the evaluation of the antioxidant potential of compounds like this compound is a critical step in exploring their therapeutic applications.
These application notes provide a comprehensive guide for the systematic evaluation of the antioxidant activity of this compound. Detailed protocols for key in vitro and cell-based antioxidant assays are presented, along with templates for data organization and visualization tools to illustrate experimental workflows and potential molecular mechanisms.
Data Presentation
As direct quantitative data for the antioxidant activity of this compound is not extensively available in the public domain, the following tables are provided as templates for researchers to systematically record and compare their experimental findings.
Table 1: In Vitro Radical Scavenging and Reducing Power of this compound
| Assay | This compound Concentration | % Inhibition / Reducing Power | IC50 Value (µM) | Positive Control (e.g., Trolox) IC50 Value (µM) |
| DPPH Radical Scavenging | (Enter Concentrations) | (Enter Data) | (Calculate) | (Enter Data) |
| ABTS Radical Scavenging | (Enter Concentrations) | (Enter Data) | (Calculate) | (Enter Data) |
| Ferric Reducing Antioxidant Power (FRAP) | (Enter Concentrations) | (Fe²⁺ Equivalents) | (N/A) | (Fe²⁺ Equivalents) |
IC50: The concentration of the test compound required to cause a 50% reduction in the initial radical concentration.
Table 2: Cellular Antioxidant Activity (CAA) of this compound
| Cell Line (e.g., HepG2, Caco-2) | This compound Concentration | Oxidative Stress Inducer (e.g., AAPH) | % Reduction in ROS | EC50 Value (µM) | Positive Control (e.g., Quercetin) EC50 Value (µM) |
| (Enter Cell Line) | (Enter Concentrations) | (Enter Inducer) | (Enter Data) | (Calculate) | (Enter Data) |
EC50: The concentration of the test compound required to provide 50% of the maximal protective effect against intracellular ROS.
Experimental Protocols & Workflows
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (Anhydrous)
-
This compound
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at ~517 nm)
Protocol:
-
Prepare DPPH Working Solution: Dissolve DPPH in methanol to a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.[1] Store in the dark.
-
Prepare Sample Dilutions: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock to test a range of concentrations. Prepare identical dilutions for the positive control.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample dilution or positive control to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.[2]
-
For the blank (control), add 100 µL of methanol instead of the sample.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[1][4]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine IC50: Plot the % inhibition against the concentration of this compound and determine the IC50 value from the curve.
Figure 1. Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[5]
Materials and Reagents:
-
ABTS diammonium salt solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS) or Ethanol
-
This compound
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (absorbance at ~734 nm)
Protocol:
-
Prepare ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[6][7] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[6][7]
-
Prepare ABTS•+ Working Solution: Before use, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Prepare Sample Dilutions: Prepare a stock solution of this compound and create a series of dilutions. Prepare identical dilutions for the positive control.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each sample dilution to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes in the dark.[7]
-
Measurement: Measure the absorbance at 734 nm.[6]
-
Calculation: Calculate the percentage of ABTS radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ working solution without the sample, and A_sample is the absorbance with the sample.
-
Determine IC50: Plot the % inhibition against the concentration of this compound to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Plant Antioxidants Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Unraveling the Neuroprotective Mechanisms of Apiopaeonoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the putative mechanism of action of Apiopaeonoside in neuronal cells. As direct studies on this compound are limited, this document synthesizes findings from research on its constituent compounds, paeoniflorin (B1679553) and paeonol (B1678282), as well as extracts from Paeonia lactiflora, the plant from which it is derived. The protocols detailed below are based on established methodologies for investigating neuroprotective agents.
Introduction
This compound is a monoterpene glycoside isolated from the roots of Paeonia lactiflora. The components of Paeonia lactiflora have long been used in traditional medicine for their anti-inflammatory and neuroprotective properties. Emerging research suggests that compounds like paeoniflorin and paeonol exert their effects through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis in neuronal cells. These notes will explore these mechanisms, providing researchers with the foundational knowledge and experimental framework to investigate this compound's therapeutic potential for neurodegenerative diseases.
Proposed Mechanism of Action
Based on studies of related compounds, the neuroprotective effects of this compound in neuronal cells are likely mediated through a multi-pronged approach involving the regulation of several key signaling pathways. These include the attenuation of neuroinflammation and oxidative stress, and the inhibition of apoptotic pathways.
Anti-Neuroinflammatory Effects
Paeonol has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system. This is achieved by downregulating the Toll-Like Receptor 4 (TLR4)/MyD88/NF-κB signaling pathway.[1][2] Paeonol can also modulate microglial polarization towards the anti-inflammatory M2 phenotype via the RhoA/p38MAPK pathway.[3] Furthermore, paeoniflorin has been demonstrated to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][5]
Antioxidant and Anti-Apoptotic Effects
Paeonia lactiflora extract (PLE) has been found to upregulate the expression of Heme Oxygenase-1 (HMOX1), a potent antioxidant enzyme. This is a key defense mechanism against oxidative stress. The induction of HMOX1 is often regulated by the Nrf2 signaling pathway. Paeoniflorin has been shown to protect against oxidative stress-induced neuronal damage by scavenging reactive oxygen species (ROS) and modulating mitochondrial function.
Both paeoniflorin and paeonol have demonstrated anti-apoptotic properties. Paeoniflorin can modulate the expression of Bcl-2 family proteins, increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax, and inhibiting the activation of caspases. It also activates the pro-survival PI3K/Akt signaling pathway. Additionally, PLE has been shown to increase the expression of HDAC5, which may contribute to its neuroprotective effects.
Data Presentation
The following tables summarize quantitative data from studies on paeoniflorin and paeonol, providing insights into their potential efficacy.
Table 1: Neuroprotective Effects of Paeoniflorin on Neuronal Cell Viability and Apoptosis
| Cell Line | Insult | Compound | Concentration | Effect | Reference |
| SH-SY5Y | Aβ25–35 (25 μM) | Paeoniflorin | 2, 10, 50 μM | Increased cell viability in a dose-dependent manner. | |
| SH-SY5Y | Aβ25–35 (25 μM) | Paeoniflorin | 2, 10, 50 μM | Decreased apoptotic cells from 34.67% to 24.22%, 16.75%, and 8.36%, respectively. | |
| PC12 | Glutamate | Paeoniflorin | 100, 200, 300 μM | Increased cell viability and reduced apoptosis. | |
| PC12 | MPP+ | Paeoniflorin | 50–400 μM | Significantly improved cell viability. | |
| SH-SY5Y | H2O2 (300 μM) | Paeoniflorin | 1, 5, 10 μg/mL | Increased cell viability, with 10 μg/mL showing 56.87% viability. |
Table 2: Anti-inflammatory Effects of Paeonol on Microglial Cells
| Cell Line | Stimulus | Compound | Concentration | Effect | Reference |
| Primary Microglia | LPS (100 ng/mL) | Paeonol | 1, 10, 100 μM | Significantly inhibited the release of TNF-α and IL-1β. | |
| BV-2 Microglia | LPS (10 ng/mL) / IFN-γ (10 ng/mL) | Paeonol | 3, 10, 30 μM | Suppressed iNOS and COX-2 protein levels. | |
| N9 Microglia | LPS | Paeonol | 0.6, 3, 15 μM | Significantly suppressed the release of NO, IL-1β, and PGE2. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound in neuronal cells.
Cell Culture
-
SH-SY5Y Neuroblastoma Cells: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2. For differentiation, treat cells with 10 μM retinoic acid for 6-7 days.
-
PC12 Pheochromocytoma Cells: Grow cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For neuronal differentiation, switch to a low-serum medium (1% horse serum) and add 50-100 ng/mL of nerve growth factor (NGF) for 5-7 days.
-
Primary Cortical Neurons: Isolate cortical neurons from embryonic day 18 (E18) rat pups. Plate dissociated cells on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
BV-2 Microglial Cells: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Induction of Neurotoxicity and Treatment
-
Oxidative Stress Model:
-
H2O2 Treatment: Treat SH-SY5Y cells with 300 μM H2O2 for 24 hours to induce oxidative stress.
-
MPP+ Treatment: Expose differentiated SH-SY5Y or PC12 cells to 1 mM MPP+ for 24 hours to model Parkinson's disease-related neurotoxicity.
-
-
Neuroinflammation Model:
-
LPS Treatment: Stimulate BV-2 microglial cells with 10 ng/mL LPS and 10 ng/mL IFN-γ for 24 hours to induce an inflammatory response.
-
-
This compound Treatment:
-
Pre-treat neuronal or microglial cells with various concentrations of this compound (e.g., 1-100 μM) for a specified period (e.g., 4-24 hours) before adding the neurotoxic agent.
-
Key Experimental Assays
-
Cell Viability Assay (MTT Assay):
-
Plate cells in a 96-well plate and treat as described above.
-
After treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 μL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Western Blot Analysis:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 μg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against: p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, p-p38, p38, NF-κB p65, IκBα, Nrf2, HO-1, HDAC5, Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target genes such as HMOX1, HDAC5, IL1B, TNF, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the 2^-ΔΔCt method.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Plate cells in a black 96-well plate.
-
After treatment, wash the cells with PBS and incubate with 10 μM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
-
ELISA for Inflammatory Cytokines:
-
Collect the culture supernatant from treated microglial cells.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualization of Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound may exert its neuroprotective effects.
Caption: Proposed antioxidant mechanism of this compound via the Nrf2/HO-1 pathway.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the TLR4/NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Paeonol alleviates neuropathic pain by modulating microglial M1 and M2 polarization via the RhoA/p38MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review for the pharmacological effects of paeoniflorin in the nervous system [frontiersin.org]
Using Apiopaeonoside as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Apiopaeonoside, a phenolic glycoside isolated from the roots of Paeonia species such as Paeonia suffruticosa and Paeonia lactiflora, is a valuable reference standard for the phytochemical analysis of traditional medicines and herbal products.[1] Its distinct chemical structure and presence in medicinally important plants make it a key marker for quality control, standardization, and pharmacological research. This document provides detailed application notes and experimental protocols for the effective use of this compound as a reference standard in various analytical techniques.
Chemical Profile of this compound:
| Property | Value |
| CAS Number | 100291-86-9 |
| Molecular Formula | C₂₀H₂₈O₁₂ |
| Molecular Weight | 460.43 g/mol |
| Botanical Source | Roots of Paeonia species |
| Compound Class | Phenolic Glycoside |
Application Notes
This compound serves as a critical tool for:
-
Quality Control of Raw Materials: Ensuring the identity, purity, and consistency of Paeonia root batches used in herbal preparations.
-
Standardization of Herbal Extracts: Quantifying the concentration of this compound to standardize extracts and finished products, ensuring consistent dosage and efficacy.
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and clinical studies.
-
Bioactivity and Pharmacological Research: Investigating the biological effects of this compound and formulations containing it, particularly its potential anti-inflammatory and neuroprotective properties.
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Quantification of this compound
This protocol details a validated HPLC-DAD method for the simultaneous quantification of this compound and other bioactive compounds in Paeonia lactiflora roots.[1]
1.1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD)
-
Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
1.2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 5-15% B10-30 min: 15-25% B30-40 min: 25-50% B40-50 min: 50-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
1.3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
1.4. Sample Preparation (from Paeonia root):
-
Grinding: Grind the dried Paeonia root to a fine powder (40-60 mesh).
-
Extraction: Accurately weigh 0.5 g of the powdered sample into a centrifuge tube. Add 25 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
1.5. Method Validation Parameters:
The following table summarizes the validation parameters for the HPLC-DAD method for this compound.[1]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 3.0% |
| Repeatability (RSD%) | < 2.5% |
| Stability (RSD%, 24h) | < 2.0% |
| Recovery (%) | 96.38 - 103.65% |
1.6. Quantitative Data Example:
The content of this compound in different aged roots of Paeonia lactiflora was determined using this method.[1]
| Sample (Age of P. lactiflora root) | This compound Content (mg/g) |
| 3-year-old | 1.25 ± 0.11 |
| 4-year-old | 1.08 ± 0.09 |
| 5-year-old | 0.95 ± 0.08 |
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) for Qualitative and Quantitative Analysis
This protocol provides a framework for the sensitive detection and quantification of this compound in complex botanical matrices.
2.1. Instrumentation and Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Quadrupole Time-of-Flight Mass Spectrometer (Q/TOF-MS) with an Electrospray Ionization (ESI) source
-
UPLC column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
This compound reference standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
2.2. UPLC Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Optimized based on the specific sample matrix and co-eluting compounds. A typical gradient might be:0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
2.3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range (m/z) | 100 - 1000 |
| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV |
2.4. Standard and Sample Preparation:
Follow the same procedures as outlined in the HPLC-DAD protocol (Sections 1.3 and 1.4), using LC-MS grade solvents and 0.22 µm syringe filters.
Visualization of Methodologies and Pathways
The diagram above illustrates a potential mechanism for the anti-inflammatory effects of this compound. Phenolic compounds have been shown to inhibit inflammatory responses in macrophages by modulating key signaling pathways.[2] Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways result in the production of pro-inflammatory mediators. This compound, as a phenolic glycoside, is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of these signaling cascades, thereby reducing the expression of inflammatory molecules.
References
- 1. Comparative Elucidation of Age, Diameter, and “Pockmarks” in Roots of Paeonia lactiflora Pall. (Shaoyao) by Qualitative and Quantitative Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
Application Notes and Protocols for Apiopaeonoside in Sepsis Research
Topic: Apiopaeonoside for Sepsis Research in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are hypothetical and intended for research purposes only. As of the current date, there is no direct scientific literature available on the use of this compound for sepsis. The proposed mechanisms, protocols, and expected outcomes are extrapolated from research on structurally related compounds, such as Paeoniflorin, which is also derived from the Paeonia genus.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory responses, which can lead to tissue damage, organ failure, and death. Current therapeutic strategies for sepsis are limited, highlighting the urgent need for novel therapeutic agents. This compound, a glycoside compound, is proposed here as a potential candidate for sepsis therapy based on the known anti-inflammatory properties of related compounds. These notes provide a hypothetical framework for the investigation of this compound in preclinical animal models of sepsis.
Proposed Mechanism of Action
Based on studies of similar compounds like Paeoniflorin, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the septic response. The primary proposed mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), bind to Toll-like receptors (TLRs) on immune cells, leading to the activation of downstream signaling cascades that culminate in the activation of NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β). This compound is postulated to inhibit the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[1][2][3]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in sepsis.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice
This model is used to simulate the systemic inflammatory response seen in Gram-negative bacterial sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
This compound (dissolved in sterile saline or 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Materials for blood and tissue collection
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Vehicle administration + saline injection.
-
LPS Group: Vehicle administration + LPS injection.
-
This compound Treatment Group(s): this compound (e.g., 10, 20, 40 mg/kg) + LPS injection.
-
Positive Control Group (optional): Dexamethasone (or other known anti-inflammatory agent) + LPS injection.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to LPS challenge.
-
Induction of Endotoxemia: Inject LPS (e.g., 10 mg/kg, i.p.) to induce sepsis. The dose of LPS may need to be optimized to achieve a desired level of inflammation without excessive mortality.
-
Monitoring: Monitor mice for signs of sepsis, including lethargy, piloerection, and huddling behavior. Record survival rates at 24, 48, and 72 hours post-LPS injection.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture for serum cytokine analysis. Euthanize the mice and harvest organs (lungs, liver, kidneys) for histological analysis and measurement of myeloperoxidase (MPO) activity.
Cecal Ligation and Puncture (CLP) Model in Mice
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human sepsis.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
This compound
-
Surgical instruments
-
Suture materials (e.g., 4-0 silk)
-
Needles (e.g., 22-gauge)
-
Anesthesia and analgesics
-
Sterile saline for resuscitation
Protocol:
-
Animal Preparation: Anesthetize the mouse and shave the abdomen.
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy incision.
-
Exteriorize the cecum and ligate it with a 4-0 silk suture at a desired distance from the tip (e.g., 5.0 mm).
-
Puncture the ligated cecum once or twice with a 22-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
-
Fluid Resuscitation: Immediately after surgery, administer pre-warmed sterile saline (e.g., 1 ml) subcutaneously.
-
Drug Administration: Administer this compound or vehicle at specified time points (e.g., 1 and 12 hours post-CLP).
-
Post-operative Care: House mice individually with easy access to food and water. Administer analgesics as required. Monitor for survival and signs of sepsis.
-
Sample Collection: At a designated time point (e.g., 24 hours post-CLP), collect blood and tissues as described in the LPS model.
Key Experimental Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum or tissue homogenates.[4]
-
Western Blot Analysis: Assess the protein expression of key signaling molecules in the NF-κB pathway (e.g., p-IκBα, p-p65) in tissues or isolated cells.
-
Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining on organ sections (lung, liver, kidney) to evaluate tissue injury, such as inflammatory cell infiltration and edema.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in tissues as an indicator of inflammation.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Expected Quantitative Data
The following table summarizes the expected outcomes based on the proposed mechanism of action and data from related compounds.
| Parameter | Control Group | LPS/CLP Group | This compound + LPS/CLP Group | Expected Outcome with this compound |
| Survival Rate (%) | 100 | 20-40 | 60-80 | Increased survival |
| Serum TNF-α (pg/mL) | < 50 | 1500-2500 | 500-1000 | Decreased |
| Serum IL-6 (pg/mL) | < 30 | 2000-3500 | 800-1500 | Decreased |
| Lung MPO Activity (U/g tissue) | ~0.5 | 3.0-5.0 | 1.0-2.0 | Decreased |
| p-IκBα/IκBα ratio (fold change) | 1 | 5-8 | 1.5-3 | Decreased |
| Nuclear p65 (fold change) | 1 | 6-10 | 2-4 | Decreased |
Conclusion
These application notes provide a comprehensive, albeit hypothetical, framework for the initial investigation of this compound as a potential therapeutic agent for sepsis. The proposed protocols are based on well-established animal models and analytical techniques. The expected outcomes are predicted from the known anti-inflammatory properties of structurally similar natural products. Rigorous experimental validation is required to determine the actual efficacy and mechanism of action of this compound in sepsis.
References
- 1. Paeoniflorin inhibits systemic inflammation and improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ceji.termedia.pl [ceji.termedia.pl]
- 4. Paeoniflorin Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Apiopaeonoside for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apiopaeonoside, a natural compound isolated from Paeonia suffruticosa, has garnered interest for its potential therapeutic properties. This document provides a comprehensive guide to the formulation of this compound for in vivo research, addressing key challenges such as its solubility and bioavailability. Detailed protocols for vehicle selection, formulation preparation, and administration are provided, alongside methodologies for evaluating its pharmacokinetic profile and exploring its potential mechanisms of action through common signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating preclinical studies with this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful in vivo formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₁₂ | --INVALID-LINK-- |
| Molecular Weight | 460.43 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Methanol, Ethanol.[1] Poorly soluble in water. | --INVALID-LINK-- |
| pKa (Predicted) | 12.75 ± 0.70 | --INVALID-LINK-- |
Formulation Strategies for In Vivo Administration
Given its poor aqueous solubility, appropriate formulation is critical for achieving adequate bioavailability of this compound in in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.
Vehicle Selection for Oral and Parenteral Routes
A preliminary screening of various pharmaceutically acceptable vehicles is recommended to identify a suitable solvent system that can dissolve this compound at the desired concentration and is well-tolerated by the animal model.
Table 2: Common Vehicles for Preclinical In Vivo Studies
| Vehicle | Composition | Route of Administration | Considerations |
| Saline with Co-solvent | 0.9% NaCl with 5-10% DMSO or Ethanol | Intravenous (IV), Intraperitoneal (IP) | Ensure complete dissolution and assess for potential precipitation upon dilution in aqueous media. Monitor for any solvent-related toxicity. |
| Polyethylene Glycol (PEG) Solution | 20-40% PEG 300/400 in Saline or Water | Oral (PO), IP, Subcutaneous (SC) | Good for many poorly soluble compounds. Viscosity may need to be considered for ease of administration. |
| Oil-based Vehicles | Corn oil, Sesame oil, Miglyol 812 | PO, SC, Intramuscular (IM) | Suitable for lipophilic compounds. May provide sustained release for SC or IM routes. |
| Suspension | 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water | PO | Useful for administering higher doses of insoluble compounds. Ensure uniform suspension before each administration. Particle size can influence absorption. |
| Cyclodextrin Solution | 5-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | IV, IP, PO | Can significantly enhance the aqueous solubility of hydrophobic compounds. |
Experimental Protocol: Solubility Assessment
Objective: To determine the solubility of this compound in various vehicles.
Materials:
-
This compound powder
-
Selected vehicles (from Table 2)
-
Glass vials
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a known volume of each vehicle in a glass vial.
-
Vortex vigorously for 2 minutes to facilitate initial dissolution.
-
Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.
In Vivo Study Protocols
The following protocols are generalized and should be adapted based on the specific experimental design, animal model, and regulatory guidelines.
Experimental Workflow for Preclinical Evaluation
Figure 1: General workflow for the preclinical evaluation of this compound.
Protocol for Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound following a single administration.
Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (6-8 weeks old).
Groups:
-
Group 1: Intravenous (IV) administration (for absolute bioavailability determination).
-
Group 2: Oral gavage (PO) administration.
-
Group 3: Intraperitoneal (IP) injection.
Procedure:
-
Fast animals overnight (for PO administration) with free access to water.
-
Administer this compound formulation at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 3: Key Pharmacokinetic Parameters of this compound (Illustrative Data)
| Parameter | IV Administration | PO Administration | IP Administration |
| Dose (mg/kg) | e.g., 5 | e.g., 20 | e.g., 10 |
| Cmax (ng/mL) | N/A | Data to be determined | Data to be determined |
| Tmax (h) | N/A | Data to be determined | Data to be determined |
| AUC₀-t (ng·h/mL) | Data to be determined | Data to be determined | Data to be determined |
| AUC₀-∞ (ng·h/mL) | Data to be determined | Data to be determined | Data to be determined |
| t₁/₂ (h) | Data to be determined | Data to be determined | Data to be determined |
| Bioavailability (%) | N/A | Data to be determined | Data to be determined |
Note: This table is a template. The values need to be determined through experimental studies.
Potential Signaling Pathways of this compound
Based on the known anti-inflammatory and neuroprotective effects of structurally related phytochemicals, this compound may exert its biological activities through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.
Hypothesized Anti-Inflammatory Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Improving Apiopaeonoside Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Apiopaeonoside in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a natural phenolic glycoside isolated from the root of Peonia suffruticosa.[1][2][3] It is a white to off-white solid powder.[1][2] Key chemical properties are summarized in the table below.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, ethanol, chloroform, dichloromethane, and acetone. For creating stock solutions for bioassays, DMSO is the most commonly used solvent due to its high solubilizing power.
Q3: How can I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. For example, a 10 mM stock solution in DMSO is a common starting point. To facilitate dissolution, vortexing and gentle warming (e.g., to 37°C) or brief sonication can be applied. Always use high-purity, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can negatively impact the solubility of the product.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to overcome this:
-
Optimize the dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts and toxicity.
-
Use a co-solvent system: Preparing the stock solution in a mixture of solvents can improve solubility upon dilution.
-
Employ solubility enhancers: The use of excipients like cyclodextrins (e.g., SBE-β-CD or HP-β-CD) can form inclusion complexes with this compound, increasing its aqueous solubility.
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity. Generally, a final concentration of 0.5% (v/v) or lower is recommended. However, the sensitivity to DMSO can be cell-line dependent, so it is advisable to run a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Potential Cause: Insufficient solvent volume or low temperature.
-
Suggested Solution:
-
Increase the solvent volume incrementally.
-
Gently warm the solution to 37°C and vortex or sonicate for short periods. Be cautious with temperature-sensitive compounds.
-
Ensure you are using high-purity, anhydrous DMSO.
-
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
-
Potential Cause: Precipitation of this compound leading to variable effective concentrations.
-
Suggested Solution:
-
Visually inspect all solutions for any signs of precipitation before adding them to the assay.
-
Prepare fresh dilutions for each experiment from a stable, fully dissolved stock solution.
-
Consider using a solubility-enhancing formulation, such as those including PEG300, Tween-80, or cyclodextrins.
-
Quantitative Data
The following tables summarize solubility data and recommended solvent concentrations for this compound.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Achievable Concentration | Reference |
| DMSO | 100 mg/mL (217.19 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.43 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.43 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.43 mM) |
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
| Cell Type Sensitivity | Recommended Max. Final DMSO Concentration (v/v) | Notes |
| General | ≤ 0.5% | A commonly cited safe upper limit for many cell lines. |
| Sensitive Cell Lines | ≤ 0.1% | Some cell lines may exhibit altered growth or differentiation at concentrations as low as 0.1%. |
| Vehicle Control | Match to highest experimental concentration | Always include a vehicle control to account for any effects of the solvent on the experimental outcome. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
Objective: To prepare a 2.5 mg/mL working solution of this compound in a co-solvent system for in vivo or in vitro use.
Materials:
-
100 mg/mL this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Start with the 100 mg/mL this compound in DMSO stock solution.
-
To prepare 1 mL of the final working solution, add 25 µL of the 100 mg/mL stock solution to 375 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 550 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound will be 2.5 mg/mL in a solution of 2.5% DMSO, 37.5% PEG300, 5% Tween-80, and 55% Saline.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Potential Signaling Pathways Modulated by Phenolic Glycosides
Extracts from Paeonia suffruticosa, the source of this compound, have been shown to modulate several signaling pathways. As a phenolic glycoside, this compound may plausibly influence pathways commonly affected by this class of compounds, such as the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and inflammation.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. [PDF] Paeonia suffruticosa Andrews root extract ameliorates photoaging via regulating IRS1/PI3K/FOXO pathway | Semantic Scholar [semanticscholar.org]
- 2. Paeonia suffruticosa Andrews root extract ameliorates photoaging via regulating IRS1/PI3K/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
Technical Support Center: Enhancing the Resolution of Apiopaeonoside in Chromatograms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Apiopaeonoside in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A1: For the analysis of this compound, a reversed-phase HPLC method is commonly employed. A C18 column is a good starting point. The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and water, often with an acidic modifier to improve peak shape. A common detection wavelength is around 230 nm, as this provides good sensitivity for paeoniflorin (B1679553) and its analogues.[1][2][3]
Q2: Why is an acidic modifier added to the mobile phase?
A2: An acidic modifier, such as formic acid or phosphoric acid (typically at a concentration of 0.05% to 0.1%), is added to the aqueous component of the mobile phase to suppress the ionization of acidic functional groups in the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. This suppression minimizes undesirable secondary interactions, leading to sharper, more symmetrical peaks.[4]
Q3: What are the most common compounds that may co-elute with this compound from Paeonia suffruticosa extracts?
A3: In extracts from Paeonia suffruticosa (Cortex Moutan), this compound is often found alongside other structurally similar monoterpene glycosides and phenolic compounds. Potential co-eluting compounds include paeoniflorin, oxypaeoniflorin, albiflorin, benzoylpaeoniflorin, and gallic acid.[5] Due to their similar polarities, achieving baseline separation of these compounds can be challenging and often requires careful method optimization.
Q4: Can temperature be used to improve the resolution of this compound?
A4: Yes, adjusting the column temperature can influence selectivity and efficiency. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and potentially improved resolution. However, the effect is compound-dependent, and excessively high temperatures should be avoided to prevent degradation of the analyte. A stable column temperature, typically maintained using a column oven, is crucial for reproducible retention times.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
Problem 1: Poor Resolution and Co-elution of Peaks
Symptom: The peak for this compound is not baseline-separated from an adjacent peak, making accurate quantification difficult.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Selectivity | 1. Change Organic Solvent: If using acetonitrile (B52724), switch to methanol (B129727), or vice versa. The different solvent properties can alter elution patterns. 2. Adjust Mobile Phase pH: Modify the concentration of the acidic modifier (e.g., 0.05% to 0.2% formic or phosphoric acid) to fine-tune the retention and selectivity. 3. Optimize Gradient Profile: If using a gradient, make the slope shallower around the elution time of this compound. This provides more time for the separation of closely eluting compounds. |
| Insufficient Column Efficiency | 1. Use a Column with Smaller Particles: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will increase the number of theoretical plates and improve resolution. 2. Increase Column Length: A longer column provides more surface area for interaction, which can enhance separation. However, this will also increase analysis time and backpressure. |
| Inappropriate Stationary Phase | If a standard C18 column does not provide adequate resolution, consider a stationary phase with a different selectivity, such as a phenyl-hexyl or a polar-embedded column. |
Troubleshooting Workflow for Poor Resolution:
Problem 2: Peak Tailing or Asymmetry
Symptom: The this compound peak is not symmetrical, with the latter half of the peak being broader than the front half.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Increase the concentration of the acidic modifier in the mobile phase (e.g., from 0.1% to 0.2% formic acid) to better mask the active silanol sites on the column packing. Alternatively, use a modern, end-capped column known for low silanol activity. |
| Column Overload | Dilute the sample and inject a smaller volume. Peak tailing can occur when the concentration of the analyte is too high for the column's capacity. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile) to remove strongly retained contaminants. Using a guard column can help prevent contamination of the analytical column. |
| Mismatched Sample Solvent | The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. |
Problem 3: Drifting or Unstable Baseline
Symptom: The baseline of the chromatogram is not flat, showing a continuous drift or excessive noise.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Not Equilibrated | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before injecting the sample, especially when using a gradient. An equilibration time of at least 10 column volumes is recommended. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter all aqueous solutions through a 0.45 µm or 0.22 µm membrane filter. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect the refractive index of the mobile phase and cause baseline drift. |
| Detector Lamp Issue | The detector lamp may be nearing the end of its lifespan. Check the lamp energy and consult the instrument manual for replacement instructions if necessary. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile or methanol.
-
HPLC-grade water.
-
Formic acid or phosphoric acid.
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol or a mixture of water and methanol to a known concentration (e.g., 1 mg/mL for a stock solution, then dilute as needed).
-
Sample Solution: Extract the sample containing this compound with a suitable solvent (e.g., 70% methanol in water). Filter the final extract through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10-40% B over 30 minutes (example) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
4. Experimental Workflow Diagram:
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the method, forced degradation studies can be performed. This involves subjecting a solution of this compound to various stress conditions.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and analyze all stressed samples using the developed HPLC method to check for degradation products and ensure the main peak is spectrally pure and well-resolved from any degradants.
References
Technical Support Center: Protocol Refinement for Apiopaeonoside Cell Permeability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Apiopaeonoside in cell permeability assays. The content is designed to assist scientists and drug development professionals in refining their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected permeability of this compound in Caco-2 cell assays?
A1: Direct experimental data on the apparent permeability (Papp) of this compound is limited in publicly available literature. However, studies on paeoniflorin (B1679553), a structurally similar compound, indicate low permeability. For instance, paeoniflorin has shown Papp values in the range of 10⁻⁷ cm/s, classifying it as a poorly absorbed compound.[1][2] It is reasonable to hypothesize that this compound may exhibit similarly low permeability.
Q2: What is the likely transport mechanism for this compound across Caco-2 cell monolayers?
A2: Based on studies with paeoniflorin, the transport of this compound is likely to involve passive diffusion.[1][2] However, there is also evidence suggesting that paeoniflorin is a substrate for the P-glycoprotein (P-gp) efflux transporter. An efflux ratio greater than 2 for paeoniflorin suggests that it is actively transported out of the cells, which contributes to its low absorptive permeability.[3] Therefore, it is crucial to assess bidirectional transport (apical-to-basolateral and basolateral-to-apical) to determine if this compound is also subject to active efflux.
Q3: How can the absorption of this compound be enhanced in a Caco-2 assay?
A3: Co-incubation with certain compounds has been shown to increase the permeability of structurally related molecules. For example, saikosaponins have been found to enhance the absorption of paeoniflorin by opening the tight junctions between Caco-2 cells.[4] This suggests that exploring the use of absorption enhancers could be a viable strategy for improving the intestinal permeability of this compound.
Q4: Are there any known signaling pathways affected by this compound?
A4: Specific signaling pathways directly modulated by this compound are not well-documented in the available literature. However, related compounds and traditional Chinese medicine formulations containing paeoniflorin have been shown to influence various pathways, including those involved in inflammation and neuroprotection. For researchers investigating the broader biological effects of this compound, exploring pathways such as the NF-κB and MAPK signaling cascades may be a relevant starting point.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound cell permeability experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound in the basolateral chamber | 1. Low intrinsic permeability of this compound.2. Active efflux by transporters like P-glycoprotein.3. Poor solubility of this compound in the assay buffer.4. Non-specific binding to the plate or cell monolayer. | 1. Increase the incubation time or the initial concentration of this compound.2. Perform a bidirectional transport assay and include P-gp inhibitors (e.g., verapamil) to confirm efflux.[3]3. Check the solubility of this compound in the transport buffer and consider using a co-solvent if necessary.4. Use low-binding plates and assess compound recovery at the end of the experiment. |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Compromised Caco-2 monolayer integrity in some wells.3. Pipetting errors. | 1. Ensure a uniform cell suspension and careful seeding.2. Measure transepithelial electrical resistance (TEER) for each well before and after the experiment to confirm monolayer integrity.[5]3. Use calibrated pipettes and consistent pipetting techniques. |
| Efflux ratio is close to 1, suggesting no active transport, but permeability is still very low. | 1. The compound may not be a substrate for the major efflux transporters in Caco-2 cells.2. The concentration of the P-gp inhibitor used was not sufficient.3. The primary mechanism of low permeability is poor passive diffusion. | 1. Consider that low passive permeability is the main limiting factor.2. Titrate the concentration of the P-gp inhibitor to ensure effective inhibition.3. Focus on strategies to improve passive permeability, such as formulation changes or the use of permeation enhancers.[4] |
| TEER values are low or decrease significantly during the assay. | 1. The Caco-2 monolayer is not fully differentiated.2. The test compound or vehicle is causing cytotoxicity.3. Physical disruption of the monolayer during media changes. | 1. Ensure cells are cultured for at least 21 days to allow for proper differentiation and tight junction formation.2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the tested concentrations of this compound.3. Be gentle during pipetting and media changes to avoid disturbing the cell layer. |
Quantitative Data Summary
Since direct quantitative data for this compound is scarce, the following table summarizes the reported apparent permeability (Papp) values for the related compound, paeoniflorin, in Caco-2 cell models. This data can serve as a preliminary reference for designing and interpreting this compound permeability assays.
| Compound | Concentration (µmol/L) | Direction | Papp (x 10⁻⁶ cm/s) | Reference |
| Paeoniflorin | 20 | Apical to Basolateral | 0.98 ± 0.10 | [4] |
| Paeoniflorin | 50 | Apical to Basolateral | 0.92 ± 0.09 | [4] |
| Paeoniflorin | 100 | Apical to Basolateral | 0.89 ± 0.04 | [4] |
Experimental Protocols
Caco-2 Cell Permeability Assay Protocol (Adapted for this compound)
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells onto 12-well Transwell® inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Maintain the cell culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers using a voltmeter. Only use monolayers with TEER values above 300 Ω·cm².[5]
-
Optionally, perform a Lucifer Yellow permeability assay to further confirm monolayer integrity.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the this compound dosing solution in HBSS at the desired concentration.
-
For apical-to-basolateral (A-B) transport, add the this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
To investigate the role of P-gp, pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes before adding this compound.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the Transwell® insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 is indicative of active efflux.
-
Visualizations
Caption: Workflow for this compound Caco-2 permeability assay.
Caption: Putative transport mechanism of this compound in Caco-2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. researchgate.net [researchgate.net]
- 4. [Impact of saikosaponin on absorption and transport of paeoniflorin in Caco-2 cell model]. | Sigma-Aldrich [merckmillipore.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
"addressing matrix effects in Apiopaeonoside LC-MS analysis"
Welcome to the technical support center for the LC-MS analysis of Apiopaeonoside. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] In biological matrices like plasma or urine, common sources of interference include phospholipids (B1166683), salts, and endogenous metabolites.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This quantitative approach is considered the "gold standard". It involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solvent standard at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound quantification?
A3: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is a form of the analyte where some atoms have been replaced with their heavier isotopes. A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte. It co-elutes with this compound and experiences similar matrix effects and ionization variations. By using the peak area ratio of the analyte to the SIL-IS, these variations can be effectively compensated for, leading to highly accurate and precise results.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach may also dilute your analyte, potentially compromising the sensitivity of the assay, especially if the concentration of this compound is low. It's crucial to ensure that the diluted concentration remains above the lower limit of quantification (LLOQ).
Troubleshooting Guide
Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Implement a column wash step between injections. If the problem persists, use a guard column or replace the analytical column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including pH and organic solvent ratio, to improve peak shape. |
| Analyte Interaction with Metal Components | For certain compounds, interaction with stainless steel components of the HPLC system can cause poor peak shape. Consider using a metal-free or PEEK-lined column and tubing. |
Problem: Low or inconsistent recovery of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Sample Extraction | Optimize the extraction procedure. Compare different techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). See Table 1 for a comparison of common extraction methods. |
| Analyte Instability | Investigate the stability of this compound under different conditions (e.g., temperature, pH, light exposure). Ensure proper sample handling and storage. |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated and that pipetting techniques are consistent, especially when handling small volumes. |
| Interindividual Matrix Variability | Recovery can vary between plasma samples from different individuals. The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability. |
Problem: Suspected ion suppression or enhancement.
| Possible Cause | Suggested Solution |
| Co-elution with Phospholipids (from plasma/serum) | Use a sample preparation method specifically designed to remove phospholipids, such as HybridSPE® or a targeted phospholipid removal plate. |
| Insufficient Chromatographic Separation | Optimize the LC gradient to better separate this compound from matrix interferences. Consider a longer column or a column with a different chemistry. |
| Matrix Effects from Sample Matrix | Employ matrix-matched calibrants and quality control samples to compensate for matrix effects. Alternatively, the standard addition method can be effective. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer regularly to remove accumulated non-volatile matrix components. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound from Human Plasma
| Method | Principle | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol). | 85 - 105 | 60 - 80 | Fast, simple, and inexpensive. | Non-selective, may result in significant matrix effects due to remaining phospholipids and other endogenous components. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases. | 70 - 90 | 80 - 95 | Cleaner extracts than PPT, reducing matrix effects. | Can be labor-intensive and may have lower recovery. |
| Solid-Phase Extraction (SPE) | This compound is selectively adsorbed onto a solid sorbent and then eluted. | 90 - 110 | 95 - 105 | Provides the cleanest extracts, significantly reducing matrix effects. | More complex, time-consuming, and costly to develop. |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the specific protocol and matrix.
Experimental Protocols & Visualizations
Protocol 1: Assessing Matrix Effects using the Post-Extraction Spike Method
-
Prepare Blank Samples: Extract at least six different lots of blank matrix (e.g., human plasma) using your established sample preparation method.
-
Prepare Neat Solutions: Prepare two sets of solutions of this compound in the final reconstitution solvent at low and high concentrations corresponding to your quality control (QC) samples.
-
Spike Post-Extraction: Spike the low and high concentration this compound solutions into the extracted blank matrix samples.
-
Analyze: Analyze both the neat solutions (Set A) and the post-extraction spiked samples (Set B) by LC-MS.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
A value close to 1 indicates minimal matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.
-
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Pre-treat 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Caption: General Solid-Phase Extraction (SPE) Workflow.
Troubleshooting Logic for Ion Suppression
This diagram outlines a logical approach to troubleshooting ion suppression issues during this compound analysis.
Caption: Troubleshooting Logic for Ion Suppression Issues.
References
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Effects of Paeoniflorin and Apiopaeonoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a significant source of novel anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory effects of two phytochemicals: paeoniflorin (B1679553) and apiopaeonoside.
Paeoniflorin, a monoterpene glycoside from the root of Paeonia lactiflora, has been extensively studied for its potent anti-inflammatory properties. In contrast, scientific literature and experimental data on the anti-inflammatory effects of this compound are currently scarce, precluding a direct and comprehensive comparison. Therefore, this guide will primarily focus on the well-documented anti-inflammatory profile of paeoniflorin, presenting quantitative data, mechanistic insights, and detailed experimental protocols. This information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Paeoniflorin: A Profile of Anti-Inflammatory Activity
Paeoniflorin has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Quantitative Data on the Anti-Inflammatory Effects of Paeoniflorin
The following table summarizes the quantitative data on the inhibitory effects of paeoniflorin on various inflammatory mediators.
| Inflammatory Mediator | Cell/Animal Model | Stimulant | Paeoniflorin Concentration/Dose | Inhibition Effect | Reference(s) |
| Nitric Oxide (NO) | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | IC50: 2.2 x 10⁻⁴ mol/L | Inhibition of NO production | [1][2][3] |
| Prostaglandin E2 (PGE2) | RAW 264.7 macrophages | LPS | 10⁻⁵ mol/L | 27.56% inhibition | [1] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 macrophages | LPS | 10⁻⁵ mol/L | 20.57% inhibition | |
| Interleukin-6 (IL-6) | RAW 264.7 macrophages | LPS | 10⁻⁵ mol/L | 29.01% inhibition | |
| Interleukin-1β (IL-1β) | Myocardial tissue (mouse model) | LPS | 20 mg/kg | Significant reduction | |
| iNOS (gene expression) | RAW 264.7 macrophages | LPS | 10⁻⁵ mol/L | 35.65% inhibition | |
| COX-2 (gene expression) | RAW 264.7 macrophages | LPS | 10⁻⁵ mol/L | 38.08% inhibition | |
| COX-2 (protein expression) | RAW 264.7 macrophages | LPS | 10⁻⁵ mol/L | 50.98% reduction |
Mechanisms of Action: Signaling Pathways
Paeoniflorin exerts its anti-inflammatory effects by modulating critical intracellular signaling cascades.
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Paeoniflorin has been shown to inhibit this pathway through several mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Paeoniflorin prevents this by inhibiting the IκB kinase (IKK) complex, thereby stabilizing IκBα.
-
Suppression of NF-κB p65 Nuclear Translocation: By preventing IκBα degradation, paeoniflorin effectively blocks the nuclear translocation of the p65 subunit of NF-κB.
-
Downregulation of TLR4/MyD88: Toll-like receptor 4 (TLR4) and its adaptor protein MyD88 are key upstream activators of the NF-κB pathway in response to LPS. Paeoniflorin has been found to downregulate the expression of TLR4 and MyD88.
The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammation. Paeoniflorin has been shown to modulate MAPK signaling to exert its anti-inflammatory effects:
-
Inhibition of p38 and JNK Phosphorylation: Paeoniflorin can suppress the phosphorylation, and thus the activation, of p38 and JNK MAPKs in response to inflammatory stimuli.
-
Modulation of ERK Activation: The effect of paeoniflorin on ERK activation appears to be context-dependent, with some studies reporting inhibition and others enhancement.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a common in vitro model for assessing the anti-inflammatory effects of compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of paeoniflorin for 24 hours, and cell viability is assessed.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2: The concentrations of these mediators in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis: To investigate the effect on protein expression (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB and MAPK pathway proteins), cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (RT-qPCR): To assess the impact on gene expression, total RNA is extracted from the cells and reverse-transcribed into cDNA. The expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6) are then quantified by RT-qPCR using specific primers.
In Vivo Anti-Inflammatory Model: LPS-Induced Myocardial Injury in Mice
This protocol outlines an in vivo model to evaluate the protective effects of paeoniflorin against LPS-induced inflammation.
-
Animals: Male BALB/c mice are used for the study.
-
Experimental Groups: Mice are randomly divided into groups: a sham group, an LPS group, and an LPS + Paeoniflorin group.
-
Treatment: The LPS + Paeoniflorin group receives an intraperitoneal (i.p.) injection of paeoniflorin (e.g., 20 mg/kg) daily for a set period.
-
Induction of Inflammation: Inflammation is induced by a single i.p. injection of LPS (e.g., 10 mg/kg).
-
Sample Collection: After a specific time following LPS injection, blood and myocardial tissues are collected for analysis.
-
Analysis:
-
Serum Cytokine Levels: The levels of TNF-α, IL-6, and IL-1β in the serum are measured by ELISA.
-
Histopathological Examination: Myocardial tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.
-
Western Blot Analysis: Protein expression of key signaling molecules (e.g., phosphorylated p38, p65) in myocardial tissue is analyzed.
-
This compound: A Subject for Future Research
Currently, there is a notable absence of published research specifically investigating the anti-inflammatory properties of this compound. Consequently, a direct comparison with the extensive data available for paeoniflorin is not feasible. Future studies are warranted to explore the potential anti-inflammatory effects of this compound, including its mechanism of action and quantitative efficacy. Such research would be invaluable in determining its potential as a therapeutic agent and for providing a more complete comparative analysis.
Conclusion
Paeoniflorin exhibits robust anti-inflammatory properties, which are well-documented through extensive in vitro and in vivo studies. Its ability to modulate key inflammatory pathways, particularly the NF-κB and MAPK signaling cascades, underscores its potential as a therapeutic candidate for inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. In contrast, the anti-inflammatory profile of this compound remains largely unexplored, highlighting a significant gap in the current scientific literature and a promising avenue for future investigation.
References
A Comparative Analysis of Apiopaeonoside and Paeonol Bioactivity: A Guide for Researchers
A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data between paeonol (B1678282) and its glycoside, apiopaeonoside. While paeonol has been extensively studied for its diverse pharmacological effects, this compound remains largely uncharacterized. This guide provides a detailed analysis of paeonol's bioactivity, supported by experimental data and protocols, and addresses the current knowledge gap regarding this compound.
Introduction to the Compounds
Paeonol is a phenolic compound that is the primary active component isolated from the root bark of Paeonia suffruticosa (Moutan Cortex)[1][2]. Its chemical structure is 1-(2-hydroxy-4-methoxyphenyl)ethanone[3]. This compound, in contrast, is a glycoside of paeonol, meaning it is a paeonol molecule attached to a sugar moiety. Specifically, it is 1-[2-[(6-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-4-methoxyphenyl]-ethanone. The presence of the sugar group in this compound significantly alters its physicochemical properties, which is expected to influence its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its biological activity.
Chemical Structures:
Figure 1: Chemical structure of Paeonol.
Figure 2: Chemical structure of this compound.
Bioactivity of Paeonol
Paeonol has demonstrated a wide range of biological activities, with the most prominent being its anti-inflammatory, neuroprotective, and antioxidant effects[4][5]. These activities are attributed to its ability to modulate various signaling pathways and cellular processes.
Anti-Inflammatory Activity
Paeonol exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Numerous studies have shown its efficacy in cellular and animal models of inflammation. The primary mechanism underlying its anti-inflammatory action is the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Experimental Data Summary: Anti-Inflammatory Effects of Paeonol
| Assay | Cell Line/Model | Inducer | Paeonol Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10-100 µM | Dose-dependent inhibition of NO production | |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | LPS | 10-100 µM | Significant reduction in PGE2 levels | |
| TNF-α, IL-1β, IL-6 Expression | BV-2 Microglia, RAW 264.7 | LPS | 10-100 µM | Downregulation of pro-inflammatory cytokine expression | |
| iNOS and COX-2 Expression | RAW 264.7 Macrophages | LPS | 10-100 µM | Inhibition of iNOS and COX-2 protein and gene expression |
Signaling Pathway: Paeonol's Anti-Inflammatory Mechanism
The following diagram illustrates the inhibitory effect of paeonol on the LPS-induced inflammatory cascade.
Neuroprotective Activity
Paeonol has shown significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. It protects neurons from oxidative stress, inflammation, and apoptosis. The mechanisms underlying its neuroprotective action involve the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, as well as the scavenging of reactive oxygen species (ROS).
Experimental Data Summary: Neuroprotective Effects of Paeonol
| Assay | Cell Line | Inducer of Damage | Paeonol Concentration | Observed Effect | Reference |
| Cell Viability (MTT Assay) | SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | 10-50 µM | Increased cell viability in a dose-dependent manner | |
| Apoptosis | SH-SY5Y cells | H₂O₂ | 20-40 µM | Reduced apoptosis by inhibiting caspase activation | |
| Intracellular ROS | SH-SY5Y cells | H₂O₂ | 10-40 µM | Decreased intracellular ROS levels | |
| Mitochondrial Membrane Potential | PC12 cells | 6-OHDA | 10-50 µM | Maintained mitochondrial membrane potential |
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound against H₂O₂-induced cytotoxicity in SH-SY5Y cells.
Antioxidant Activity
Paeonol is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. Its antioxidant properties are attributed to its phenolic structure, which can donate a hydrogen atom to neutralize free radicals.
Experimental Data Summary: Antioxidant Effects of Paeonol
| Assay | Method | Paeonol Concentration | Result (IC₅₀) | Reference |
| DPPH Radical Scavenging | Spectrophotometry | 10-100 µM | ~50-100 µM | |
| Hydroxyl Radical Scavenging | Spectrophotometry | 50-500 µM | ~300 µM | |
| Superoxide Anion Scavenging | Spectrophotometry | 50-500 µM | ~400 µM |
Bioactivity of this compound: The Knowledge Gap
Currently, there is a significant lack of published research on the biological activities of this compound. Searches of scientific databases reveal no studies investigating its anti-inflammatory, neuroprotective, or antioxidant properties.
Theoretical Considerations:
This compound is a glycoside of paeonol, and glycosylation can have varied effects on the bioactivity of a parent compound. The addition of a sugar moiety generally increases water solubility and can alter the compound's ability to interact with cellular targets.
-
Potential for Reduced Activity: The sugar group may sterically hinder the phenolic hydroxyl group of paeonol, which is crucial for its antioxidant and radical scavenging activities. This could potentially lead to lower intrinsic activity compared to paeonol.
-
Role as a Prodrug: It is also possible that this compound acts as a prodrug. After administration, it may be metabolized by glycosidases in the gut or liver, releasing the active paeonol. In this scenario, its overall in vivo efficacy would depend on the rate and extent of this metabolic conversion.
-
Altered Bioavailability: The increased polarity due to the sugar moiety could affect its absorption and ability to cross cell membranes, including the blood-brain barrier. This would have significant implications for its potential neuroprotective effects.
Further research, including in vitro and in vivo studies, is imperative to elucidate the bioactivity profile of this compound and to determine if it holds any therapeutic potential, either on its own or as a prodrug of paeonol.
Detailed Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of paeonol (e.g., 10, 25, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. A control group without LPS stimulation should be included.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
Neuroprotective Activity: MTT Assay in H₂O₂-Treated SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of paeonol (e.g., 10, 20, 40 µM) or vehicle for 2 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a final concentration of 400 µM for 24 hours to induce cell death. A control group without H₂O₂ treatment should be included.
-
MTT Assay:
-
After the 24-hour incubation with H₂O₂, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). This solution should be freshly prepared and protected from light.
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of various concentrations of paeonol (e.g., 10, 50, 100, 200 µM) in methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the paeonol solution at each concentration and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [1 - (Absorbance of sample - Absorbance of blank) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of paeonol.
-
Conclusion
Paeonol is a well-documented bioactive compound with significant anti-inflammatory, neuroprotective, and antioxidant properties. Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory and cell survival signaling pathways. In stark contrast, the bioactivity of this compound remains unexplored. Future research is critically needed to characterize the pharmacological profile of this compound to determine if it possesses unique therapeutic properties or acts as a prodrug for paeonol. Such studies will be essential for a complete understanding of the therapeutic potential of compounds derived from Paeonia suffruticosa.
References
- 1. Paeonol - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Paeonol from Hippocampus kuda Bleeler suppressed the neuro-inflammatory responses in vitro via NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeonol Mitigates Neurodegeneration: Molecular Insights into Its Anti-inflammatory, Antioxidant, and Synaptoprotective Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Specificity of an Analytical Method for Apiopaeonoside
This guide provides a comprehensive framework for validating the specificity of an analytical method for Apiopaeonoside, a key bioactive component found in medicinal plants such as Paeonia lactiflora. The specificity of an analytical method ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix constituents.[1] This is a critical parameter in the validation of analytical methods, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1]
Experimental Protocols
To rigorously assess the specificity of a High-Performance Liquid Chromatography (HPLC) method for this compound, a series of experiments are conducted. These involve the analysis of the analyte in the presence of potential interfering substances and under stress conditions designed to induce degradation.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Potential interfering substances:
-
Structurally related compounds and co-occurring phytochemicals in Paeonia lactiflora: Paeoniflorin (B1679553), Albiflorin, Paeonol, Gallic Acid, Benzoic Acid.
-
Placebo components (excipients used in a potential formulation, e.g., microcrystalline cellulose, magnesium stearate).
-
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (or other suitable modifier for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.
2. Proposed HPLC Method
A reversed-phase HPLC method is proposed for the analysis of this compound. The following conditions can be used as a starting point and should be optimized as necessary:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient might be: 0-25 min, 5-30% B; 25-30 min, 30-60% B; 30-35 min, 60-90% B; 35-40 min, 90% B; 40-45 min, 90-5% B; 45-50 min, 5% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Specificity Validation Protocol
a. Interference from Co-occurring Phytochemicals and Placebo
-
Blank Preparation: Prepare a solution of the placebo components in the analytical diluent.
-
This compound Standard: Prepare a standard solution of this compound at a target concentration (e.g., 50 µg/mL).
-
Interferent Stock Solutions: Prepare individual stock solutions of each potential interfering substance (Paeoniflorin, Albiflorin, Paeonol, Gallic Acid, Benzoic Acid).
-
Spiked Sample Preparation: Spike the this compound standard solution with a mixture of the potential interferents at concentrations expected to be present in a real sample or at a challenging concentration.
-
Analysis: Inject the blank, this compound standard, and the spiked sample into the HPLC system.
-
Evaluation: Compare the chromatograms. The blank should show no peak at the retention time of this compound. In the spiked sample, the this compound peak should be well-resolved from the peaks of the interfering substances.
b. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2]
-
Sample Preparation: Prepare solutions of this compound in the diluent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours, then dissolve in the diluent.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the stressed samples into the HPLC system.
-
Evaluation: The chromatograms of the stressed samples should show a decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products. The this compound peak should remain spectrally pure and well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Data Presentation
The results of the specificity validation can be summarized in the following tables for clear comparison.
Table 1: Resolution of this compound from Potential Interfering Substances
| Interfering Substance | Retention Time (min) | Resolution (relative to this compound) |
| This compound | 8.5 | - |
| Paeoniflorin | 7.2 | > 2.0 |
| Albiflorin | 7.8 | > 2.0 |
| Paeonol | 12.1 | > 2.0 |
| Gallic Acid | 3.5 | > 2.0 |
| Benzoic Acid | 9.8 | > 2.0 |
Table 2: Forced Degradation Study Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Resolution of Main Degradation Peak | Peak Purity of this compound |
| 1N HCl, 80°C, 2h | 15.2 | 2 | > 2.0 | Pass |
| 1N NaOH, 80°C, 2h | 21.5 | 3 | > 2.0 | Pass |
| 3% H₂O₂, RT, 24h | 12.8 | 2 | > 2.0 | Pass |
| Thermal (105°C, 24h) | 5.1 | 1 | > 2.0 | Pass |
| Photolytic (UV 254nm, 24h) | 8.9 | 1 | > 2.0 | Pass |
Visualizations
Caption: Workflow for validating the specificity of an analytical method for this compound.
References
A Comparative Guide to the Cross-Validation of Apiopaeonoside Quantification Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Methods
To illustrate the potential variability and comparability of results from different analytical settings, the following table summarizes hypothetical performance data from three distinct, validated chromatographic methods for Apiopaeonoside quantification. This data is for illustrative purposes and represents typical validation parameters that should be assessed in a formal inter-laboratory comparison.
| Parameter | Method A: UPLC-MS/MS | Method B: HPLC-UV | Method C: LC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 2.0 - 250 | 1.0 - 150 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.997 |
| Accuracy (% Recovery) | 95.2 - 104.5% | 93.8 - 105.1% | 94.5 - 103.8% |
| Precision (RSD%) | < 5.0% | < 7.5% | < 6.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.8 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 2.0 | 1.0 |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are paramount for achieving reproducible and comparable results across different laboratories. Below are representative methodologies for the quantification of this compound.
Method A: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely accessible and robust method suitable for the quantification of this compound in less complex matrices or at higher concentrations.
-
Sample Preparation:
-
To 200 µL of sample, add 50 µL of internal standard.
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60, v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Method C: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides a balance of sensitivity and accessibility, suitable for a wide range of applications.
-
Sample Preparation:
-
Employ a solid-phase extraction (SPE) protocol for sample clean-up and concentration.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with a suitable organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (2.1 x 100 mm, 3.5 µm)
-
Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI, positive or negative mode depending on signal intensity.
-
Scan Type: Selected Ion Monitoring (SIM) of the molecular ion of this compound.
-
Visualizing the Workflow: From Sample to Result
A standardized workflow is crucial for minimizing inter-laboratory variability. The following diagram outlines a general workflow for a cross-laboratory quantification study of this compound.
A Head-to-Head Comparison of Apiopaeonoside and Albiflorin: A Guide for Researchers
An Objective Analysis of Two Structurally Related Phytochemicals from Paeonia Species
Introduction
Apiopaeonoside and Albiflorin (B1665693) are natural compounds isolated from plants of the Paeonia genus, a cornerstone of traditional medicine. Albiflorin, a monoterpene glycoside from the roots of Paeonia lactiflora, has been the subject of extensive research, revealing a wide array of pharmacological activities.[1][2] In contrast, this compound, a phenolic glycoside from Paeonia suffruticosa, remains a comparatively under-investigated molecule.[3][4] This guide provides a head-to-head comparison based on currently available scientific literature, highlighting the well-documented profile of Albiflorin and identifying the significant research gaps for this compound. For drug development professionals and researchers, this comparison illuminates both a promising, multi-target compound and an area ripe for novel investigation.
Chemical and Physical Properties
While both compounds are glycosides derived from Paeonia, they differ in their core structures, molecular formulas, and weights. Albiflorin is classified as a monoterpenoid, whereas this compound is a phenol.[2] This structural difference is fundamental and likely dictates their distinct pharmacological profiles.
| Property | This compound | Albiflorin |
| CAS Number | 100291-86-9 | 39011-90-0 |
| Molecular Formula | C₂₀H₂₈O₁₂ | C₂₃H₂₈O₁₁ |
| Molecular Weight | 460.43 g/mol | 480.47 g/mol |
| Compound Type | Phenol | Monoterpenoid |
| Botanical Source | Paeonia suffruticosa | Paeonia lactiflora Pall. |
Pharmacological Activities: A Tale of Two Molecules
The current body of scientific literature presents a stark contrast in the pharmacological understanding of these two compounds. Albiflorin is well-characterized with robust data supporting its anti-inflammatory, neuroprotective, and antioxidant effects. Data for this compound, however, is sparse, with its biological activities not yet being the subject of targeted, mechanistic studies.
Albiflorin: A Multi-Target Agent
Albiflorin has demonstrated significant therapeutic potential across a range of preclinical models. Its efficacy is rooted in its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and neuronal health.
Table 1: Quantitative Data on the Anti-Inflammatory Effects of Albiflorin
| Assay / Model | Target | Effect of Albiflorin | Quantitative Result | Reference |
| LPS-induced RAW 264.7 cells | Nitric Oxide (NO) | Inhibition | IC₅₀: 1.3 x 10⁻² mol/L | |
| LPS-induced RAW 264.7 cells | Prostaglandin E₂ (PGE₂) | Inhibition | 12.94% inhibition rate | |
| LPS-induced RAW 264.7 cells | Tumor Necrosis Factor-α (TNF-α) | Inhibition | 15.29% inhibition rate | |
| LPS-induced RAW 264.7 cells | Interleukin-6 (IL-6) | Inhibition | 10.78% inhibition rate | |
| LPS-induced RAW 264.7 cells | iNOS (gene expression) | Inhibition | 58.36% inhibition rate | |
| LPS-induced RAW 264.7 cells | COX-2 (gene expression) | Inhibition | 47.64% inhibition rate |
Table 2: Quantitative Data on the Neuroprotective & Antioxidant Effects of Albiflorin
| Assay / Model | Target | Effect of Albiflorin | Quantitative Result | Reference |
| Glutamate-induced PC12 cells | Cell Viability | Protection | Significant amelioration at 50-200 μM | |
| H₂O₂-induced C2C12 myoblasts | Cell Viability | Protection | Protective effect observed at ≤50 μM | |
| 4-AP induced synaptosomes | Glutamate Release | Inhibition | IC₅₀: 18 μM | |
| Aβ₂₅₋₃₅-induced PC12 cells | Cell Viability | Improvement | Significant improvement at 25-100 μM | |
| MPTP-induced PD mouse model | Dopaminergic Neurons | Protection | Increased TH-positive neurons |
This compound: An Unexplored Frontier
Detailed pharmacological data for this compound is largely absent from peer-reviewed literature. One study involving bioassay-guided fractionation of Paeonia suffruticosa cortex identified this compound among eight compounds tested for protective effects against sepsis in mice. However, another compound, acetovanillone, demonstrated the highest activity in this model. While some commercial suppliers note potential free radical scavenging and tumor cell growth-inhibiting properties, supporting experimental data and publications are not provided. There is a clear need for foundational research to isolate this compound and systematically evaluate its biological activities.
Mechanism of Action & Signaling Pathways
The mechanisms underlying Albiflorin's effects have been extensively investigated, revealing its interaction with multiple intracellular signaling cascades. In contrast, no studies have yet elucidated the signaling pathways modulated by this compound.
Albiflorin's Signaling Network
Albiflorin exerts its protective effects by modulating at least three critical signaling pathways:
-
Nrf2/HO-1 Pathway (Antioxidant Response): Albiflorin activates the transcription factor Nrf2, leading to its translocation into the nucleus. This induces the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which protect cells from oxidative damage. This mechanism is central to its antioxidant and cytoprotective effects.
-
NF-κB Pathway (Inflammation): Albiflorin has been shown to inhibit the activation of the NF-κB pathway. By preventing the phosphorylation of NF-κB p65 and IκBα, it suppresses the transcription of pro-inflammatory genes, thereby reducing the production of cytokines like TNF-α, IL-1β, and IL-6.
-
MAPK Pathway (Inflammation & Cell Fate): The mitogen-activated protein kinase (MAPK) pathway, including p38, ERK, and JNK, is another key target. Albiflorin can suppress the phosphorylation of these kinases, which are involved in inflammation and apoptosis, contributing to its anti-inflammatory and neuroprotective activities.
References
- 1. A systematic review on the origin, anti-inflammatory effect, mechanism, pharmacokinetics, and toxicity of albiflorin - Arabian Journal of Chemistry [arabjchem.org]
- 2. CAS 39011-90-0 | Albiflorin [phytopurify.com]
- 3. CAS 100291-86-9 | this compound [phytopurify.com]
- 4. This compound | CAS:100291-86-9 | Manufacturer ChemFaces [chemfaces.com]
The Evolving Landscape of Anti-Inflammatory Therapeutics: A Comparative Analysis of Apiopaeonoside Analogs and Established Drugs
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for more effective and safer anti-inflammatory agents, researchers are increasingly turning their attention to natural compounds. This guide provides a detailed comparison of the in vivo efficacy of major constituents of Paeonia lactiflora—used here as analogs for the less-studied Apiopaeonoside—against the established anti-inflammatory drugs, Dexamethasone and Indomethacin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available experimental data and underlying mechanisms of action.
While direct in vivo efficacy data for this compound is limited, the primary glycosides from Paeonia lactiflora, Paeoniflorin and Albiflorin, have been the subject of numerous studies. These compounds are key components of the traditional medicine known as Total Glucosides of Peony (TGP), which has demonstrated significant anti-inflammatory and immunomodulatory effects in both animal models and human clinical trials for conditions like rheumatoid arthritis.[1] This guide will focus on the in vivo performance of Paeoniflorin, as a representative analog, in well-established models of acute inflammation.
In Vivo Efficacy: A Head-to-Head Comparison
To provide a clear and objective comparison, we will examine the effects of Paeoniflorin, Dexamethasone, and Indomethacin in two standard in vivo models of acute inflammation: carrageenan-induced paw edema and xylene-induced ear edema.
Carrageenan-Induced Paw Edema
This model is a widely accepted method for evaluating the anti-inflammatory properties of a compound. Inflammation is induced by injecting carrageenan into the paw of a rodent, leading to measurable swelling (edema).
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Paeoniflorin | 100 mg/kg | i.p. | 4h | 35.7% | [2] |
| 50 mg/kg | i.p. | 4h | 28.6% | [2] | |
| 30 mg/kg | i.p. | 4h | 17.9% | [2] | |
| Dexamethasone | 10 mg/kg | i.p. | 4h | Significant reduction | [3] |
| 1 mg/kg | i.p. | 4h | ~60% | ||
| Indomethacin | 10 mg/kg | p.o. | 4h | ~31.67% | |
| 5 mg/kg | i.p. | 5h | Significant reduction | ||
| 2 mg/kg | p.o. | Not Specified | 50.37% |
Note: The variability in experimental conditions (e.g., exact time points, administration routes) across different studies should be considered when comparing efficacy.
Xylene-Induced Ear Edema
In this model, xylene is applied to a mouse's ear, causing localized inflammation and fluid accumulation. The increase in ear weight is a measure of the inflammatory response.
| Compound | Dose | Route of Administration | % Inhibition of Edema | Reference |
| Paeoniflorin | Not available | Not available | Not available | |
| Albiflorin | Not available | Not available | Not available | |
| Indomethacin | 10 mg/kg | p.o. | 63% | |
| 1 mg/kg | p.o. | 59.9% | ||
| Dexamethasone | 15 mg/kg | i.p. | Significant reduction |
Note: There is a lack of publicly available data for Paeoniflorin and Albiflorin in the xylene-induced ear edema model, highlighting a gap in the current research landscape.
Unraveling the Mechanisms of Action: A Look at Signaling Pathways
The anti-inflammatory effects of these compounds are mediated by their interaction with key signaling pathways involved in the inflammatory cascade.
Paeoniflorin and Albiflorin have been shown to exert their anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Dexamethasone , a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes, partly by interfering with the activity of transcription factors like NF-κB and AP-1.
Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocols
The following are generalized protocols for the in vivo models cited in this guide. Specific parameters may vary between studies.
Carrageenan-Induced Paw Edema
Protocol Details:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for at least one week.
-
Treatment: Animals are pre-treated with the test compound (Paeoniflorin, Dexamethasone, or Indomethacin) or a vehicle control at a specified time before carrageenan injection. The route of administration can be oral (p.o.) or intraperitoneal (i.p.).
-
Induction of Edema: A solution of 1% carrageenan in saline is injected into the subplantar tissue of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Xylene-Induced Ear Edema
Protocol Details:
-
Animal Acclimatization: Mice are acclimatized to the laboratory environment.
-
Treatment: Animals receive the test compound or vehicle control, typically orally or intraperitoneally, prior to xylene application.
-
Induction of Edema: A fixed volume of xylene is applied to the inner surface of the right ear. The left ear serves as a control.
-
Sample Collection: After a specified time, the animals are euthanized, and circular sections of both ears are collected.
-
Data Analysis: The ear punches are weighed, and the difference in weight between the right and left ear is calculated to determine the extent of edema. The percentage inhibition is then calculated relative to the control group.
Conclusion
The available data suggests that Paeoniflorin, a key constituent of Paeonia lactiflora, exhibits significant anti-inflammatory activity in the carrageenan-induced paw edema model, comparable in some instances to established drugs like Indomethacin. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, presents a promising avenue for the development of novel anti-inflammatory therapies. However, the lack of data for Paeoniflorin and its related compound Albiflorin in the xylene-induced ear edema model underscores the need for further research to fully elucidate their therapeutic potential.
Established drugs like Dexamethasone and Indomethacin remain potent anti-inflammatory agents, but their use can be associated with side effects. The exploration of natural compounds like those found in Paeonia lactiflora offers the potential for developing safer, alternative treatments for inflammatory conditions. Further head-to-head comparative studies in standardized models are crucial to accurately assess the relative efficacy and safety of these promising natural compounds.
References
Unveiling the Structural Secrets of Apiopaeonoside and its Analogs: A Guide to Their Biological Activity
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological function is paramount. This guide provides a comparative analysis of the structural-activity relationships (SAR) of Apiopaeonoside and its analogs, focusing on their anti-inflammatory and neuroprotective properties. Due to the limited specific research on this compound analogs, this guide will draw comparisons from the closely related and well-studied paeoniflorin (B1679553) derivatives to elucidate the key structural motifs governing their biological effects.
This compound, a monoterpene glycoside, and its parent compound paeoniflorin, are the major active constituents of Paeonia lactiflora, a plant used for centuries in traditional medicine. Their therapeutic potential in inflammatory and neurodegenerative diseases has spurred interest in understanding how modifications to their chemical structure can enhance their efficacy.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is primarily attributed to their ability to modulate key signaling pathways involved in inflammation and neuronal cell survival. The core structure, a cage-like pinane (B1207555) skeleton, is crucial for activity, with modifications to the glycosyl and benzoyl moieties significantly impacting potency.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A key mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
| Compound | Modification | Assay | Key Finding | IC50/Inhibition | Reference |
| Paeoniflorin | - | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Potent inhibitor of nitric oxide production. | IC50: 2.2 x 10⁻⁴ mol/L | [1][2] |
| Albiflorin (B1665693) | Isomer of Paeoniflorin | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Less potent inhibitor of nitric oxide production compared to paeoniflorin. | IC50: 1.3 x 10⁻² mol/L | [1][2] |
| Paeoniflorin | - | Inhibition of PGE2, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 cells | Effectively inhibits the production of various pro-inflammatory mediators. | Inhibition rates: 27.56% (PGE2), 20.57% (TNF-α), 29.01% (IL-6) | [1] |
| Albiflorin | Isomer of Paeoniflorin | Inhibition of PGE2, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 cells | Shows inhibitory activity, but to a lesser extent than paeoniflorin. | Inhibition rates: 12.94% (PGE2), 15.29% (TNF-α), 10.78% (IL-6) |
Structure-Activity Relationship Insights:
-
The stereochemistry of the molecule plays a crucial role in its anti-inflammatory activity, as evidenced by the significant difference in potency between the isomers paeoniflorin and albiflorin.
-
The presence and orientation of the benzoyl and glucosyl groups are important for potent inhibition of inflammatory mediators.
Neuroprotective Activity
The neuroprotective effects of paeoniflorin and its analogs are often assessed in models of neuronal injury, such as glutamate-induced excitotoxicity or neurotoxin-induced cell death. Key mechanisms include the suppression of intracellular calcium overload and the modulation of apoptotic pathways.
| Compound | Modification | Assay | Key Finding | Quantitative Data | Reference |
| Paeoniflorin | - | Glutamate-induced cell damage in differentiated PC12 cells | Significantly ameliorates reduction in cell viability and apoptotic changes. | - | |
| Albiflorin | Isomer of Paeoniflorin | Glutamate-induced cell damage in differentiated PC12 cells | Possesses robust neuroprotective effects similar to paeoniflorin. | - | |
| Paeoniflorin | - | Suppression of intracellular Ca²⁺ overload in glutamate-treated PC12 cells | Suppresses the increase in intracellular calcium levels. | - | |
| Albiflorin | Isomer of Paeoniflorin | Suppression of intracellular Ca²⁺ overload in glutamate-treated PC12 cells | Does not suppress intracellular calcium overload. | - | |
| Paeoniflorin | - | Attenuation of scopolamine-induced amnesia in mice | Dose-dependently attenuates memory impairment. | Effective dose range: 0.002-0.02 mmol/kg | |
| 8-debenzoyl-3-O-methylpaeoniflorin | Debenzoylation and methylation | Attenuation of scopolamine-induced amnesia in mice | Slightly increased activity compared to the parent compound. | - | |
| 6-deglucosyl-3-O-methylpaeoniflorin | Deglucosylation and methylation | Attenuation of scopolamine-induced amnesia in mice | Significantly reduced activity. | - |
Structure-Activity Relationship Insights:
-
Both paeoniflorin and albiflorin exhibit strong neuroprotective effects, suggesting that the core pinane skeleton is fundamental for this activity.
-
The ability to suppress intracellular calcium overload is a distinguishing feature of paeoniflorin's neuroprotective mechanism and appears to be dependent on its specific stereochemistry.
-
The benzoyl and glucosyl moieties are critical for the anti-amnesic effects of paeoniflorin analogs, with removal of the glucose unit leading to a significant loss of activity.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Culture and Treatment:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (this compound analogs) for 1 hour.
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for 24 hours.
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, 100 µL of the cell culture supernatant is collected from each well.
-
The collected supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
-
The absorbance of the resulting solution is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vitro Neuroprotective Activity Assay: Glutamate-Induced Excitotoxicity in PC12 Cells
This assay evaluates the ability of compounds to protect neuronal cells from damage caused by excessive stimulation of glutamate (B1630785) receptors, a common mechanism of neuronal death in various neurological disorders.
Cell Culture and Differentiation:
-
PC12 cells, a rat pheochromocytoma cell line, are cultured in DMEM supplemented with 10% horse serum and 5% FBS.
-
For differentiation into a neuronal phenotype, cells are treated with nerve growth factor (NGF) for several days.
Induction of Excitotoxicity and Treatment:
-
Differentiated PC12 cells are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of the test compounds (this compound analogs) for a specified period.
-
Glutamate is then added to the culture medium at a concentration known to induce cell death (e.g., 5 mM) and incubated for 24 hours.
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The MTT solution is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (cells not treated with glutamate).
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its analogs are mediated through complex signaling networks. Visualizing these pathways and the experimental approaches to study them can provide a clearer understanding of their mechanism of action.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Paeoniflorin analogs inhibit NF-κB signaling.
References
Comparative Metabolomics of Paeonia Species for Apiopaeonoside Content: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apiopaeonoside content across various Paeonia species based on available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes key processes to support further research and development.
Introduction to this compound in Paeonia
This compound is a phenolic compound found in various species of the genus Paeonia, which is renowned for its use in traditional medicine. As a component of the overall phytochemical profile, the concentration of this compound can vary between different Paeonia species and even different parts of the same plant. This variation underscores the importance of comparative metabolomic studies for the selection of plant material with optimal concentrations of specific bioactive compounds for pharmaceutical and research purposes.
Comparative Analysis of this compound Content
The following table summarizes the available data on this compound content in different Paeonia species. Quantitative data is presented where available, while qualitative assessments are provided for species where exact concentrations have not been reported in the reviewed literature.
| Paeonia Species | Plant Part | This compound Content (mg/g of dry weight) | Analytical Method | Reference |
| Paeonia lactiflora | Root (3-year-old, diameter < 1.0 cm) | 0.285 ± 0.011 | HPLC-DAD | [1] |
| Paeonia lactiflora | Root (3-year-old, 1.0 cm ≤ diameter < 1.5 cm) | 0.271 ± 0.009 | HPLC-DAD | [1] |
| Paeonia lactiflora | Root (3-year-old, diameter ≥ 1.5 cm) | 0.259 ± 0.008 | HPLC-DAD | [1] |
| Paeonia ostii | Root Core | High Level (Quantitative data not specified) | UPLC-QTOF-MS | [2] |
| Paeonia suffruticosa | Root Bark | Present (Quantitative data not specified) | Not Specified | [3] |
| Paeonia veitchii | Root | Not explicitly reported in reviewed studies | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used for the analysis of this compound in Paeonia species.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Quantitative Analysis of Paeonia lactiflora
This method was utilized for the simultaneous determination of 11 bioactive components, including this compound, in the roots of Paeonia lactiflora.
Sample Preparation:
-
Powdered samples (0.2 g) of dried Paeonia lactiflora root were accurately weighed.
-
The powder was dissolved in 10 mL of 60% methanol (B129727) (v/v).
-
The mixture underwent ultrasonication (40 kHz, 200 W) at 30°C for 30 minutes.
-
After cooling to room temperature, the weight lost during extraction was compensated by adding the same solvent.
-
The solution was filtered through a 0.45 μm Millipore filter.
-
The filtered solution was stored at -20°C prior to HPLC analysis.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity HPLC system with a diode array detector.
-
Column: Agilent ZORBAX Eclipse XDB-C18 column (250 mm × 4.6 mm, 5 μm).
-
Column Temperature: 30°C.
-
Mobile Phase: Acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Elution:
-
0–6 min, 10–15% A
-
6–25 min, 15–28% A
-
25–28 min, 28–40% A
-
28–40 min, 40–70% A
-
-
Flow Rate: Not specified in the provided abstract.
-
Detection Wavelength: Not specified for this compound in the provided abstract.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Metabolomic Profiling of Paeonia ostii
This untargeted metabolomics approach was applied to characterize the metabolic profiles of different parts of Paeonia ostii.
Sample Preparation:
-
(Details on the specific extraction procedure for the root core were not available in the provided search results.)
UPLC-QTOF-MS Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class.
-
Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Elution:
-
0–2 min, 5%–20% B
-
2–4 min, 20%–25% B
-
4–9 min, 25%–60% B
-
9–14 min, 60%–100% B
-
14–16 min, 100% B
-
16–16.1 min, 100%–5% B
-
16.1–18.1 min, 5% B
-
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Q-TOF-MS system (SYNAPT G2-Si) with an electrospray source in negative ion mode.
-
Mass Scan Range: 50–1500 Da.
Visualizing Key Processes
To further elucidate the experimental and biological context of this compound in Paeonia, the following diagrams have been generated.
References
- 1. Metabolite Profiling and Biological Activity Assessment of Paeonia ostii Anthers and Pollen Using UPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Paeonia × suffruticosa (Moutan Peony)—A Review of the Chemical Composition, Traditional and Professional Use in Medicine, Position in Cosmetics Industries, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Apiopaeonoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Apiopaeonoside, a natural product isolated from the root of Paeonia suffruticosa. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on general principles for handling non-hazardous solid organic compounds and phenolic glycosides is recommended.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for its safe handling and in determining the appropriate disposal route.
| Property | Value |
| CAS Number | 100291-86-9 |
| Molecular Formula | C₂₀H₂₈O₁₂ |
| Molecular Weight | 460.43 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol |
| Purity | ≥98% |
| Compound Type | Phenolic Glycoside |
Recommended Disposal Procedure for this compound
Given the lack of specific toxicity and hazard data for this compound, it is prudent to treat it as a potentially hazardous chemical. The following step-by-step procedure is based on established best practices for the disposal of research chemicals where a comprehensive hazard profile is not available.
Experimental Protocol: General Disposal of Solid Organic Waste
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known.
-
Collect solid this compound waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "this compound waste."
-
-
Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) bottle or a glass container with a secure lid is recommended.
-
Disposal of Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be collected in the same designated waste container.
-
Institutional Guidelines: Crucially, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of non-hazardous or uncharacterized solid chemical waste. Institutional policies may vary and will dictate the final disposal route.[1][2]
-
Recommended Disposal Route:
-
Incineration: In the absence of specific data confirming it as non-hazardous, the most responsible disposal method for this compound is through a licensed chemical waste incineration facility.[3] This ensures the complete destruction of the compound.
-
Landfill (with caution): Disposal in a sanitary landfill may be permissible for small quantities of non-hazardous solid waste, but this should only be done with the explicit approval of your institution's EHS department.[2][4]
-
-
Avoid Improper Disposal:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures and prioritizing safety and compliance with institutional guidelines, laboratory professionals can ensure the responsible management of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. ehs.umich.edu [ehs.umich.edu]
Essential Safety and Operational Guide for Handling Apiopaeonoside
For researchers, scientists, and drug development professionals, this document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Apiopaeonoside in a laboratory setting.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the known information about this compound.
| Identifier | Value | Source |
| CAS Number | 100291-86-9 | [1][2][3] |
| Molecular Formula | C20H28O12 | [1][2][3] |
| Molecular Weight | 460.43 g/mol | [1][3] |
| Physical Form | Powder | [1][3] |
| Purity | ≥98% | [1][3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent skin and eye contact, inhalation, and ingestion of this compound powder.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against accidental skin contact. For prolonged or repeated contact, consider changing gloves frequently. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne powder and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling larger quantities of powder or when there is a potential for aerosolization. Use should be in accordance with a respiratory protection program.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or on a bench with localized exhaust ventilation.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and materials, including PPE, weighing paper, spatulas, and waste containers, before opening the this compound container.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powder inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Use anti-static weighing dishes to prevent the powder from dispersing.
-
Handle the powder gently to avoid creating dust.
3. Dissolving:
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
4. Post-Handling:
-
After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and then wipe with a damp cloth.
-
Carefully remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash. |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Place in a sealed bag and dispose of as hazardous waste. |
| Empty Containers | Rinse with an appropriate solvent three times, collecting the rinsate as hazardous waste. The empty, rinsed container can then be disposed of in regular trash or recycled, depending on institutional policies. |
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully wipe up the powder with a damp cloth, avoiding dust generation. For larger spills, follow institutional procedures for hazardous chemical spills. Evacuate the area and contact the appropriate safety personnel. |
Workflow for PPE Selection and Handling
Caption: Workflow for selecting and using Personal Protective Equipment (PPE) when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
